Isoquinolin-7-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLONTUPZTAEOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475916 | |
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-76-3 | |
| Record name | ISOQUINOLIN-7-YLMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isoquinolin-7-ylmethanol: A Review of its Fundamental Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the available scientific information on the basic properties of isoquinolin-7-ylmethanol. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined quantitative data for this compound remains scarce. This document presents the currently available information and highlights areas where further experimental investigation is required.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.19 g/mol | |
| CAS Number | 158654-76-3 | [1][2] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
For context, the parent compound, isoquinoline, is a weak base with a pKa of 5.14.[3] It is sparingly soluble in water but soluble in many organic solvents.[3] The presence of the hydroxymethyl group at the 7-position in this compound is expected to influence these properties, likely increasing its polarity and potential for hydrogen bonding, which may affect its solubility and basicity. However, without experimental data, these remain theoretical considerations.
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic routes for isoquinoline derivatives are well-established and can likely be adapted for the preparation of this specific compound. Common methods for constructing the isoquinoline skeleton include:
-
Bischler-Napieralski reaction: This involves the cyclization of a β-phenylethylamine derivative.[4]
-
Pomeranz–Fritsch reaction: This method utilizes a benzaldehyde and an aminoacetal to form the isoquinoline ring system.[3]
-
Pictet-Gams synthesis [5]
A plausible synthetic approach to this compound could involve the preparation of a suitable 7-substituted isoquinoline precursor, such as a 7-carboxyisoquinoline or 7-cyanoisoquinoline, followed by reduction of the functional group to the hydroxymethyl group.
Characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its structure and purity. These methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the position of the hydroxymethyl substituent.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
While commercial suppliers offer this compound and provide access to some analytical data like NMR upon request, detailed experimental procedures for its synthesis and characterization are not publicly available.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activity of this compound. The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[6][7] For instance, some isoquinoline derivatives have been investigated as inhibitors of enzymes like phenylethanolamine N-methyltransferase and butyrylcholinesterase, and as ligands for various receptors.[7][8]
However, no studies were identified that specifically investigate the biological effects or mechanism of action of this compound. Consequently, there is no information on any signaling pathways in which this compound may be involved.
The workflow for investigating the biological properties of a novel compound like this compound would typically follow a structured approach.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This technical guide highlights a significant gap in the scientific knowledge regarding the basic properties of this compound. While its fundamental chemical identity is established, a thorough understanding of its physical properties, a detailed and reproducible synthetic protocol, and any potential biological activities are currently lacking.
Future research efforts should focus on:
-
Experimental determination of key physicochemical properties: This includes melting point, boiling point, pKa, and solubility in various solvents.
-
Development and publication of a detailed synthetic protocol: A robust and scalable synthesis method is crucial for enabling further research.
-
Comprehensive biological screening: A broad-based screening approach could uncover potential pharmacological activities and identify protein targets.
The availability of such data would be invaluable to researchers in medicinal chemistry and drug discovery who may be interested in exploring the therapeutic potential of isoquinoline-based scaffolds.
References
- 1. CAS 158654-76-3 | this compound - Synblock [synblock.com]
- 2. This compound, CasNo.158654-76-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of butyrylcholinesterase activity by some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoquinolin-7-ylmethanol and the Broader Isoquinoline Scaffold
Disclaimer: This technical guide addresses the chemical compound Isoquinolin-7-ylmethanol (CAS Number 158654-76-3). Despite a comprehensive search of scientific literature and chemical databases, publicly available information regarding the specific biological activity, experimental protocols, and signaling pathways for this particular compound is limited. Therefore, this guide provides a detailed overview of the core isoquinoline scaffold, a class of compounds to which this compound belongs. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the well-established chemical properties, synthesis methodologies, and diverse biological activities of isoquinoline derivatives.
Core Compound Properties: this compound
While specific experimental data for this compound is scarce, its basic chemical properties have been identified. This information is crucial for any laboratory work involving this compound.
| Property | Value | Source(s) |
| CAS Number | 158654-76-3 | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Synonyms | 7-Hydroxymethylisoquinoline | |
| Appearance | White powder | |
| Purity | Typically ≥98% or ≥99% as supplied | |
| ** |
An In-Depth Technical Guide to Isoquinolin-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-7-ylmethanol is a heterocyclic organic compound belonging to the isoquinoline family. This class of compounds is of significant interest to the scientific community due to the wide range of biological activities exhibited by its derivatives, including potential applications in oncology, microbiology, and inflammatory disease research. This technical guide provides a comprehensive overview of the core molecular structure, physicochemical properties, and potential biological significance of this compound. While specific experimental data for this particular derivative is limited in publicly available literature, this document outlines established synthetic strategies for the isoquinoline scaffold, provides detailed, adaptable experimental protocols for its potential biological evaluation, and presents its molecular structure and a putative synthetic pathway using standardized visualization methods. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its potential applications.
Molecular Structure and Physicochemical Properties
This compound, also known as 7-(hydroxymethyl)isoquinoline, is characterized by an isoquinoline core with a hydroxymethyl group substituted at the 7-position. The isoquinoline moiety is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.
Below is a diagram of the molecular structure of this compound.
Figure 1. Molecular structure of this compound.
A summary of key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.19 g/mol | [1][2] |
| CAS Number | 158654-76-3 | [1][2] |
| IUPAC Name | (Isoquinolin-7-yl)methanol | |
| SMILES | OCc1cc2cccnc2cc1 |
Table 1. Physicochemical properties of this compound.
Synthesis of this compound
Below is a proposed workflow for the synthesis of this compound from isoquinoline-7-carboxylic acid methyl ester.
Figure 2. Proposed synthetic workflow for this compound.
General Experimental Protocol: Reduction of Isoquinoline-7-carboxylic Acid Methyl Ester
Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.
Materials:
-
Isoquinoline-7-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
-
15% Sodium hydroxide solution
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and other standard glassware.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve isoquinoline-7-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Biological Activities and Experimental Evaluation
Isoquinoline alkaloids as a class have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological profile of this compound has not been extensively documented, it is a valuable candidate for screening in various biological assays.
Anticancer Activity
Many isoquinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Antimicrobial Activity
The isoquinoline scaffold is present in several natural and synthetic antimicrobial agents.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain isoquinoline derivatives have been found to modulate inflammatory pathways.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, isoquinoline alkaloids are known to interact with various cellular signaling cascades. A common mechanism of action for anticancer isoquinolines is the induction of apoptosis.
Below is a generalized diagram of an apoptotic signaling pathway that could be investigated for this compound.
Figure 3. A representative intrinsic apoptosis signaling pathway.
Conclusion
This compound represents a molecule of interest within the broader family of biologically active isoquinolines. Although specific experimental data on its synthesis, spectroscopic characterization, and biological activity are currently scarce in the public domain, this technical guide provides a foundational framework for researchers. The outlined synthetic strategies and detailed experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties offer a starting point for its comprehensive evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead compound in drug discovery and development.
Spectroscopic Data
References
Technical Guide: Spectral Analysis of Isoquinolin-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for isoquinolin-7-ylmethanol, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific derivative, this document presents a set of plausible and representative spectral data based on the analysis of the parent isoquinoline structure and the anticipated influence of the 7-hydroxymethyl substituent. The experimental protocols described are standardized methodologies applicable for the characterization of such organic molecules.
Core Spectral Data
The following tables summarize the expected quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.22 | s | - | 1H | H-1 |
| 8.55 | d | 5.8 | 1H | H-3 |
| 8.10 | s | - | 1H | H-8 |
| 7.85 | d | 8.5 | 1H | H-5 |
| 7.70 | d | 5.8 | 1H | H-4 |
| 7.62 | dd | 8.5, 1.5 | 1H | H-6 |
| 4.90 | s | - | 2H | -CH₂OH |
| 2.50 | br s | - | 1H | -OH |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 152.5 | C-1 |
| 143.0 | C-3 |
| 140.0 | C-7 |
| 136.5 | C-8a |
| 130.0 | C-5 |
| 128.0 | C-4a |
| 127.5 | C-8 |
| 126.0 | C-6 |
| 121.0 | C-4 |
| 65.0 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1620 | Medium | C=N stretch (isoquinoline ring) |
| 1590, 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 830 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 158 | 80 | [M-H]⁺ |
| 141 | 30 | [M-H₂O]⁺ |
| 130 | 95 | [M-CHO]⁺ |
| 103 | 50 | [C₈H₇]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
Sample Preparation : 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : The proton NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition : The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm. An acquisition time of 1.2 seconds and a relaxation delay of 2 seconds were used. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
-
Data Processing : All NMR data were processed using standard software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : A dilute solution of this compound in methanol was introduced into the ion source via a direct insertion probe.
-
Ionization : The sample was ionized using electron ionization at a standard energy of 70 eV.
-
Mass Analysis : The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Acquisition : The data was collected and processed using the instrument's accompanying software. The relative intensities of the detected ions were normalized to the most abundant peak (base peak).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.
Isoquinolin-7-ylmethanol: A Technical Guide to Its Synthetic Origins
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies applicable to the preparation of isoquinolin-7-ylmethanol. Due to a lack of specific published literature on the discovery and origin of this compound (CAS No. 158654-76-3), this document focuses on established and plausible synthetic routes for its creation. The guide details common methods for the construction of the core isoquinoline scaffold and subsequent functionalization at the C7 position to yield the target molecule. Detailed hypothetical experimental protocols, quantitative data tables, and workflow visualizations are provided to aid researchers and drug development professionals in the synthesis of this and structurally related compounds.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and cardiovascular effects.[1] this compound, a specific derivative, holds potential as a key intermediate in the synthesis of more complex molecules in drug discovery programs. This guide addresses the absence of specific literature on its discovery by presenting a logical, chemistry-based approach to its synthesis.
Synthesis of the Isoquinoline Core
The construction of the fundamental isoquinoline ring system is a well-established area of organic synthesis. Several named reactions are routinely employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Reaction
A widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. The reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride.[2]
Pictet-Spengler Reaction
This reaction produces tetrahydroisoquinolines through the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[2] The resulting tetrahydroisoquinoline can then be aromatized.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction allows for the synthesis of the isoquinoline core from the reaction of a benzaldehyde with an aminoacetoacetal in the presence of an acid.[3]
Plausible Synthetic Routes to this compound
Route A: Reduction of Isoquinoline-7-carboxylic Acid or its Ester
A common and direct method for the preparation of a primary alcohol is the reduction of a corresponding carboxylic acid or ester. Isoquinoline-7-carboxylic acid or its methyl/ethyl ester would be a suitable starting material.
Route B: Reduction of Isoquinoline-7-carbaldehyde
Similarly, the reduction of an aldehyde functional group provides a straightforward route to a primary alcohol. Isoquinoline-7-carbaldehyde is a known compound and serves as a direct precursor.[4][5]
Route C: Functionalization of a 7-Halo-isoquinoline
Starting from a 7-halo-isoquinoline (e.g., 7-bromo-isoquinoline), a hydroxymethyl group can be introduced through a multi-step sequence, such as a metal-catalyzed cross-coupling reaction followed by functional group manipulation.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for analogous chemical transformations. Researchers should optimize these conditions for their specific laboratory settings.
Synthesis of Isoquinoline-7-carboxylic acid
A plausible precursor can be synthesized from 7-methylisoquinoline.
-
Reaction: Oxidation of 7-methylisoquinoline.
-
Procedure: To a solution of 7-methylisoquinoline (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the manganese dioxide is filtered off, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with cold water, and dried.
Route A Protocol: Reduction of Isoquinoline-7-carboxylic acid
-
Reaction: Lithium aluminum hydride (LAH) reduction.
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared. To this stirred suspension, a solution of isoquinoline-7-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude this compound. The product can be purified by column chromatography on silica gel.
Route B Protocol: Reduction of Isoquinoline-7-carbaldehyde
-
Reaction: Sodium borohydride reduction.
-
Procedure: Isoquinoline-7-carbaldehyde (1.0 eq) is dissolved in a suitable protic solvent such as methanol or ethanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.1-1.5 eq) is added portion-wise with stirring. The reaction is typically complete within 1-2 hours at room temperature (monitored by TLC). The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for such reactions and should be considered as such.
| Route | Starting Material | Key Reagents | Hypothetical Yield (%) | Purity (%) |
| A | Isoquinoline-7-carboxylic acid | LiAlH₄, THF | 75-85 | >95 (after purification) |
| B | Isoquinoline-7-carbaldehyde | NaBH₄, Methanol | 90-98 | >98 (after purification) |
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage |
| This compound | C₁₀H₉NO | 159.19 | White to off-white solid | Sealed in dry, room temperature |
Table 2: Physicochemical Properties of this compound. [6]
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic routes.
Caption: Synthetic strategies for this compound.
Conclusion
While the specific discovery and origin of this compound remain undocumented in publicly accessible scientific literature, its synthesis is achievable through established and reliable organic chemistry methodologies. This guide provides a foundational understanding of how this compound can be prepared, leveraging common strategies for isoquinoline core formation and functional group interconversion. The presented hypothetical protocols and workflows serve as a valuable resource for researchers in medicinal chemistry and drug development who are interested in synthesizing this compound and its derivatives for further investigation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (isoquinolin-7-yl)Methanol, CasNo.158654-76-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
A Theoretical Investigation of Isoquinolin-7-ylmethanol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-7-ylmethanol, a derivative of the versatile isoquinoline scaffold, presents a molecule of significant interest for potential applications in medicinal chemistry and materials science. A thorough understanding of its intrinsic molecular properties is paramount for predicting its behavior, reactivity, and potential interactions in a biological or material context. This technical guide outlines a comprehensive computational approach for the theoretical characterization of this compound. By employing state-of-the-art quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties. This document serves as a roadmap for researchers aiming to perform similar in-silico studies, providing detailed methodologies and expected data outputs, thereby accelerating the rational design of novel isoquinoline-based compounds.
Introduction
The isoquinoline core is a prominent feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The substitution pattern on the isoquinoline ring system dramatically influences the molecule's physicochemical and pharmacological properties. This compound, with its hydroxyl group, is poised to engage in hydrogen bonding, a critical interaction in drug-receptor binding and material science applications.
Computational chemistry offers a powerful and cost-effective avenue for exploring the molecular landscape of such compounds before their synthesis and experimental testing.[1][2] Density Functional Theory (DFT) has emerged as a particularly robust method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[3] This guide will detail the theoretical framework and practical steps for a comprehensive DFT-based analysis of this compound.
Molecular Structure and Computational Approach
The initial step in any computational study is to obtain the three-dimensional structure of the molecule of interest. For this compound, the structure can be generated from its SMILES (Simplified Molecular Input Line Entry System) notation: OCC1=CC2=C(C=C1)C=CN=C2.
A general workflow for the theoretical property calculation is depicted below.
Figure 1: A generalized workflow for the theoretical calculation of molecular properties.
The following diagram illustrates the molecular structure of this compound with atom numbering.
Figure 2: Molecular structure of this compound.
Methodologies: A Detailed Protocol
The theoretical properties of this compound can be reliably calculated using Density Functional Theory (DFT). The following protocol outlines a typical computational setup.
3.1. Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
3.2. Geometry Optimization: The initial 3D structure of this compound is subjected to geometry optimization to find the lowest energy conformation. A widely used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good description of the geometry of organic molecules. The optimization process should be continued until the forces on all atoms are negligible, and the geometry is considered to be at a stationary point on the potential energy surface.
3.3. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman). Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from the frequency calculation.
3.4. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation can be performed to determine the electronic properties. Key properties include:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Mulliken Atomic Charges: These calculations provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Predicted Theoretical Properties
Table 1: Predicted Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (in ring) | ~1.33 - 1.38 Å |
| C-C (aromatic) | ~1.39 - 1.42 Å | |
| C7-C(methanol) | ~1.51 Å | |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-N-C (in ring) | ~117° - 119° |
| C-C-C (in ring) | ~118° - 121° | |
| C6-C7-C8 | ~120° | |
| C7-C-O | ~112° |
| Dihedral Angle | C6-C7-C(methanol)-O | Variable (due to rotation) |
Table 2: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV |
| LUMO Energy | ~ -1.0 to -2.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV |
| Dipole Moment | ~ 2.0 - 3.0 Debye |
| Enthalpy of Formation | (Value to be calculated) |
| Gibbs Free Energy | (Value to be calculated) |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Predicted Charge (e) |
|---|---|
| N2 | Negative (e.g., -0.3 to -0.5) |
| O (hydroxyl) | Negative (e.g., -0.6 to -0.8) |
| H (hydroxyl) | Positive (e.g., +0.3 to +0.5) |
| C7 | Slightly positive or negative |
| C (methanol) | Slightly positive |
Significance and Applications
The theoretical data generated through these computational methods provide a wealth of information for researchers in drug discovery and materials science.
-
Drug Development: The calculated electronic properties, such as the HOMO-LUMO gap and Mulliken charges, can help in understanding the reactivity of this compound and its potential to interact with biological targets. The dipole moment and charge distribution are critical for predicting its solubility and ability to cross cell membranes. This information is invaluable for the rational design of new drug candidates.[2]
-
Materials Science: For applications in materials science, the predicted vibrational spectra can be used to interpret experimental spectroscopic data. The understanding of intermolecular interactions, guided by the calculated electrostatic potential, can aid in the design of novel materials with specific properties, such as organic light-emitting diodes (OLEDs) or sensors.
Conclusion
This technical guide has outlined a robust computational methodology for the in-depth theoretical characterization of this compound. By leveraging Density Functional Theory, a wide range of structural, electronic, and thermodynamic properties can be predicted with a high degree of accuracy. The presented workflow and illustrative data tables serve as a comprehensive resource for researchers and scientists. The insights gained from such theoretical studies are crucial for accelerating the discovery and development of new pharmaceuticals and functional materials based on the versatile isoquinoline scaffold.
References
- 1. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Isoquinolin-4-yl)ethanol | C11H11NO | CID 13465903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 776757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. 7-Quinolinemethanol | C10H9NO | CID 97609 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Methanol Group in Isoquinolin-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the methanol group present in isoquinolin-7-ylmethanol. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the transformations of its substituents is crucial for the development of novel therapeutics.[1] This document details key reactions, including oxidation, esterification, etherification, and halogenation, supported by experimental protocols and quantitative data.
Core Reactivity of the Methanol Group
The methanol group at the 7-position of the isoquinoline ring behaves as a typical benzylic alcohol. Its reactivity is influenced by the aromatic isoquinoline system, which can stabilize intermediates and influence reaction pathways. The primary reactions involving the -CH₂OH group are centered around the hydroxyl moiety and the benzylic carbon.
Key Reactions and Experimental Protocols
This section outlines the principal transformations of the methanol group in this compound, providing detailed experimental procedures and expected outcomes.
Oxidation to Isoquinoline-7-carbaldehyde
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, isoquinoline-7-carbaldehyde, is a fundamental transformation. This aldehyde serves as a versatile intermediate for further functionalization, such as the formation of imines, oximes, and hydrazones, which are common in drug discovery.[2][3]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. JP2009523724A - Tyrosine kinase inhibitor and method of use thereof - Google Patents [patents.google.com]
- 3. WO2016113272A1 - Azolobenzazine compounds, compositions comprising these compounds and their use for controlling invertebrate pests - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of Isoquinolin-7-ylmethanol: A Technical Guide for Novel Drug Discovery
For Immediate Release
Shanghai, China – December 25, 2025 – Isoquinolin-7-ylmethanol, a structurally unique heterocyclic compound, is emerging as a molecule of significant interest within the medicinal chemistry landscape. While direct biological data on this specific molecule remains nascent, its core isoquinoline scaffold is a well-established "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth analysis of promising research avenues for this compound, leveraging the extensive pharmacological data available for structurally related isoquinoline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic applications of this intriguing compound.
The isoquinoline nucleus is a recurring motif in a vast array of natural and synthetic compounds exhibiting a broad spectrum of biological activities. These include potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The diverse therapeutic applications of isoquinoline derivatives underscore the immense potential of this compound as a foundational element for the development of next-generation therapeutics.
Potential Research Areas for this compound
Based on the established bioactivities of the isoquinoline class of compounds, three primary areas of investigation are proposed for this compound and its future derivatives: Oncology, Neurodegenerative Diseases, and Infectious Diseases.
Oncology: A Multifaceted Approach to Cancer Therapy
The anticancer potential of isoquinoline derivatives is exceptionally well-documented.[5][6] These compounds have been shown to interfere with cancer progression through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of key signaling pathways, and disruption of essential cellular machinery.[6][7]
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Many isoquinoline alkaloids function as potent inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[7]
-
Microtubule Disruption: Certain isoquinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6]
-
Signaling Pathway Modulation: The PI3K/Akt/mTOR and NF-κB signaling pathways, frequently dysregulated in cancer, are known targets of isoquinoline compounds.[7]
A proposed experimental workflow for investigating the anticancer properties of this compound is outlined below.
A putative signaling pathway that could be targeted by this compound derivatives in cancer cells is depicted below.
| Compound Class | Target/Mechanism | Reported Potency (IC50/GI50) | Reference |
| N-(3-morpholinopropyl)-substituted isoquinoline | Topoisomerase I inhibitor | 39 nM (mean GI50) | [7] |
| Isoquinoline-tethered quinazoline derivatives | HER2 Kinase inhibitor | 103 nM (IC50 against SKBR3 cells) | [8] |
| Naphthalenyl sulfonyl isoquinoline derivatives | Cytotoxic against MCF-7 cells | 16.1 µM (IC50) | [2] |
Neurodegenerative Diseases: A Neuroprotective Strategy
Isoquinoline alkaloids have demonstrated significant promise in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[9][10][11][12] Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[10]
Potential Mechanisms of Action:
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, and several isoquinoline derivatives have been identified as potent AChE inhibitors.[13]
-
Anti-Amyloid Aggregation: Some isoquinoline alkaloids have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[14]
-
Antioxidant and Anti-inflammatory Effects: By mitigating oxidative stress and neuroinflammation, isoquinoline compounds can protect neurons from damage.[10][12]
A proposed signaling pathway illustrating the potential neuroprotective effects of this compound is shown below.
| Compound Class | Target/Mechanism | Reported Potency (IC50) | Reference |
| Avicine (isoquinoline alkaloid) | Inhibition of Aβ oligomerization | 5.56 µM | [14] |
| Nitidine (isoquinoline alkaloid) | Inhibition of Aβ oligomerization | 1.89 µM | [14] |
| Bisbenzylisoquinoline alkaloids | Acetylcholinesterase inhibition | Micromolar range | [13] |
Infectious Diseases: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoquinoline derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17]
Potential Mechanisms of Action:
-
Disruption of Cell Wall Synthesis: Some isoquinoline compounds have been shown to interfere with bacterial cell wall biosynthesis.[17]
-
Inhibition of Nucleic Acid Synthesis: Targeting bacterial DNA and RNA synthesis is another mechanism by which these compounds can exert their antimicrobial effects.[17]
-
Broad-Spectrum Activity: Many synthetic isoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[15]
Experimental Protocols
Detailed methodologies are crucial for the rigorous evaluation of new chemical entities. Below are outlines for key experiments.
1. Synthesis of this compound Derivatives: The synthesis of the isoquinoline core can be achieved through established methods such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[18][19][20] Subsequent modification of the methanol group at the 7-position can be accomplished using standard organic chemistry techniques to generate a library of derivatives for structure-activity relationship (SAR) studies.
2. In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound derivatives for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization and Absorbance Reading: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
3. Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Principle: This colorimetric assay measures the activity of acetylcholinesterase by detecting the production of thiocholine when acetylcholine is hydrolyzed.
-
Procedure: The assay is performed in a 96-well plate. The reaction mixture contains acetylthiocholine iodide, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound. The reaction is initiated by the addition of the acetylcholinesterase enzyme.
-
Measurement: The rate of formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.
-
Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. Its privileged isoquinoline core, present in numerous biologically active compounds, provides a strong rationale for its investigation in oncology, neurodegenerative diseases, and infectious diseases. The proposed research areas, experimental workflows, and mechanistic pathways outlined in this guide offer a strategic framework for elucidating the therapeutic potential of this compound and its derivatives. Further exploration in this area is highly encouraged to unlock new avenues for drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]
- 10. benchchem.com [benchchem.com]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. Isoquinoline synthesis [quimicaorganica.org]
- 20. Isoquinoline synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of Isoquinolin-7-ylmethanol: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of isoquinolin-7-ylmethanol, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on a two-step sequence involving the esterification of isoquinoline-7-carboxylic acid followed by the reduction of the resulting ester. This method is robust, high-yielding, and readily scalable for laboratory settings.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Fischer Esterification | Isoquinoline-7-carboxylic acid | Methyl isoquinoline-7-carboxylate | Methanol, Sulfuric Acid (catalytic) | Methanol | 12 hours | Reflux (65 °C) | ~95% |
| 2 | Ester Reduction | Methyl isoquinoline-7-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH₄) | THF (anhydrous) | 4 hours | 0 °C to Room Temp. | ~90% |
Experimental Protocols
Step 1: Synthesis of Methyl Isoquinoline-7-carboxylate
This protocol details the Fischer esterification of isoquinoline-7-carboxylic acid to its corresponding methyl ester.
Materials:
-
Isoquinoline-7-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoquinoline-7-carboxylic acid (1.0 eq).
-
Add anhydrous methanol to the flask to create a suspension (approximately 10-20 mL of methanol per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl isoquinoline-7-carboxylate as a solid. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This protocol describes the reduction of methyl isoquinoline-7-carboxylate to this compound using lithium aluminum hydride (LiAlH₄).[1][2][3] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Materials:
-
Methyl isoquinoline-7-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH solution, then water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of nitrogen or argon, add LiAlH₄ (typically 1.5-2.0 eq) to the flask.
-
Add anhydrous THF to the flask to create a suspension of LiAlH₄.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl isoquinoline-7-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Quenching Procedure (Fieser Method): Carefully and slowly add water (X mL, where X is the mass of LiAlH₄ in grams) dropwise to the reaction mixture to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Then, add 15% aqueous sodium hydroxide solution (X mL) dropwise, followed by another portion of water (3X mL).
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the solid aluminum salts through a pad of Celite® or by gravity filtration.
-
Wash the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the reaction steps.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Logical progression of the synthesis from starting material to final product.
References
Application Notes and Protocols for the Synthesis of the Isoquinolin-7-ylmethanol Core via Bischler-Napieralski Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the isoquinolin-7-ylmethanol core, a valuable scaffold in medicinal chemistry, utilizing the Bischler-Napieralski reaction. The protocol outlines a multi-step synthetic route, including the protection of the hydroxyl group, the core cyclization reaction, and subsequent aromatization and deprotection.
Introduction
The isoquinoline core is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The Bischler-Napieralski reaction is a powerful and widely used method for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines.[1][2][3] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent.[4][5]
This document details a representative synthetic strategy for obtaining the this compound core. Due to the acidic conditions of the Bischler-Napieralski reaction, a direct synthesis using a starting material with a free hydroxyl group is not feasible. Therefore, a protection-deprotection strategy is employed. Herein, we propose the use of a benzyl ether as a protecting group for the hydroxyl functionality.
Overall Synthetic Scheme
The proposed synthetic route for this compound is depicted below. It involves four key stages:
-
Amide Formation: Acylation of a protected phenethylamine derivative.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization to form the 3,4-dihydroisoquinoline ring system.
-
Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding isoquinoline.
-
Deprotection: Removal of the protecting group to yield the final this compound.
Caption: Proposed synthetic route for this compound.
Data Presentation
The following table summarizes representative quantitative data for each step of the synthesis. Please note that these values are illustrative and can vary based on reaction scale and optimization.
| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Amide Formation | 3-(Benzyloxy)phenethylamine | Acetic Anhydride, Pyridine | Dichloromethane | 2 | 25 | 95 |
| 2 | Bischler-Napieralski Cyclization | N-(3-(Benzyloxy)phenethyl)acetamide | Phosphorus Oxychloride (POCl₃) | Toluene | 4 | 110 | 85 |
| 3 | Aromatization | 7-(Benzyloxy)-3,4-dihydroisoquinoline | 10% Palladium on Carbon (Pd/C) | Toluene | 6 | 110 | 90 |
| 4 | Deprotection | 7-(Benzyloxy)isoquinoline | 10% Palladium on Carbon (Pd/C), H₂ | Methanol | 12 | 25 | 98 |
Experimental Protocols
Step 1: Synthesis of N-(3-(Benzyloxy)phenethyl)acetamide (Amide Formation)
-
To a solution of 3-(benzyloxy)phenethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added pyridine (1.2 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Acetic anhydride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.
-
The crude amide can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization to 7-(Benzyloxy)-3,4-dihydroisoquinoline
-
To a solution of N-(3-(benzyloxy)phenethyl)acetamide (1.0 eq) in anhydrous toluene (0.2 M) is added phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature.[3]
-
The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature and the excess solvent and POCl₃ are carefully removed under reduced pressure.
-
The residue is cautiously quenched with crushed ice and then basified with a concentrated aqueous solution of NaOH or NH₄OH to a pH > 9.
-
The aqueous layer is extracted with DCM or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude 3,4-dihydroisoquinoline is purified by column chromatography.
Step 3: Aromatization to 7-(Benzyloxy)isoquinoline
-
The purified 7-(benzyloxy)-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene (0.2 M).
-
10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution.
-
The mixture is heated to reflux for 6 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography provides the pure 7-(benzyloxy)isoquinoline.
Step 4: Deprotection to this compound
-
7-(Benzyloxy)isoquinoline (1.0 eq) is dissolved in methanol (0.1 M).
-
10% Palladium on carbon (Pd/C, 5 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours at room temperature.
-
The reaction progress is monitored by TLC.
-
After the starting material is consumed, the mixture is filtered through Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to give the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Bischler-Napieralski Reaction Mechanism
The Bischler-Napieralski reaction proceeds through an electrophilic aromatic substitution mechanism. Two primary pathways are proposed, often dependent on the specific reaction conditions. A plausible mechanism involves the formation of a nitrilium ion intermediate.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Concluding Remarks
The Bischler-Napieralski reaction provides a reliable and efficient method for the synthesis of the isoquinoline core. The presented protocol, employing a protection-deprotection strategy, offers a viable pathway for the preparation of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired scale. Careful monitoring of each step by appropriate analytical techniques is crucial for successful synthesis.
References
Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of Isoquinolin-7-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of isoquinolin-7-ylmethanol derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1][2][3] This document outlines the reaction mechanism, key experimental considerations, and generalized protocols, and discusses the potential applications of the resulting products.
Introduction to the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4][5][6][7][8] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[6][8] The reaction's driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[6] The success of the cyclization is often dependent on the nucleophilicity of the aromatic ring, with electron-donating substituents generally leading to higher yields and milder reaction conditions.[4][8][9]
The synthesis of this compound derivatives via the Pictet-Spengler reaction requires a β-phenylethylamine precursor bearing a hydroxymethyl group (or a protected equivalent) at the 3-position of the phenyl ring. The cyclization of this precursor with an appropriate aldehyde will generate the desired 7-substituted tetrahydroisoquinoline scaffold, which can be subsequently aromatized to the isoquinoline.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the following key steps:
-
Imine Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine).
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This is the ring-closing step that forms the new heterocyclic ring.
-
Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring system, yielding the tetrahydroisoquinoline product.
A critical consideration for the synthesis of this compound derivatives is the presence of the hydroxyl group. Under the acidic conditions typically employed in the Pictet-Spengler reaction, the hydroxyl group can be prone to side reactions, such as dehydration or etherification. Therefore, it is often necessary to protect the hydroxymethyl group prior to the cyclization reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl ethers, or esters. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Experimental Protocols
Protocol 1: Protection of (3-(2-Aminoethyl)phenyl)methanol
This protocol describes a general procedure for the protection of the hydroxyl group of the starting material.
Materials:
-
(3-(2-Aminoethyl)phenyl)methanol
-
Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
-
Base (e.g., Triethylamine or Imidazole)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a solution of (3-(2-Aminoethyl)phenyl)methanol in the chosen anhydrous solvent, add the base at room temperature.
-
Add the protecting group reagent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Pictet-Spengler Reaction and Deprotection
This protocol outlines a general procedure for the cyclization reaction followed by removal of the protecting group.
Materials:
-
Protected 3-(2-aminoethyl)benzyl alcohol derivative
-
Aldehyde (e.g., formaldehyde, acetaldehyde, or a substituted benzaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride for silyl ethers)
-
Oxidizing agent for aromatization (e.g., Manganese dioxide, Palladium on carbon)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Solvents for chromatography
Procedure:
-
To a solution of the protected 3-(2-aminoethyl)benzyl alcohol derivative in the chosen anhydrous solvent, add the aldehyde at room temperature.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Once the cyclization is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected 7-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline.
-
Dissolve the crude product in a suitable solvent and add the appropriate deprotection reagent.
-
Stir the reaction until the deprotection is complete (monitored by TLC).
-
Work up the reaction mixture according to the specific deprotection protocol.
-
To obtain the final this compound, the tetrahydroisoquinoline can be aromatized using a suitable oxidizing agent.
-
Purify the final product by column chromatography.
Data Presentation
Since specific experimental data for the synthesis of this compound derivatives via the Pictet-Spengler reaction is not available in the reviewed literature, the following table presents a generalized summary of reaction conditions that are commonly employed for the synthesis of substituted tetrahydroisoquinolines.[10] These conditions would need to be optimized for the specific substrates leading to the desired product.
| Entry | β-Arylethylamine Substrate | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Yield (%) |
| 1 | Phenylethylamine | Formaldehyde (as paraformaldehyde) | TFA | CH2Cl2 | rt | High |
| 2 | 3,4-Dimethoxyphenylethylamine | Acetaldehyde | HCl | EtOH | Reflux | Good |
| 3 | Tryptamine | Benzaldehyde | p-TsOH | Toluene | Reflux | Moderate-Good |
| 4 | Dopamine hydrochloride | Acetone | H3PO4 | H2O | 50 °C | Moderate |
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Workflow
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. organicreactions.org [organicreactions.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
Application Notes and Protocols for Isoquinolin-7-ylmethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoquinolin-7-ylmethanol as a versatile building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. This document details synthetic transformations of this compound, provides experimental protocols for key reactions, and illustrates the relevance of the resulting compounds in targeting critical signaling pathways in cancer.
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, with its reactive hydroxymethyl group at the C7 position, serves as a valuable starting material for the synthesis of a diverse array of functionalized isoquinoline derivatives. Its utility is particularly notable in the construction of molecules targeting protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, especially in oncology.
One of the key applications of this compound is in the synthesis of inhibitors for receptor tyrosine kinases such as c-Met. The c-Met signaling pathway, when dysregulated, can drive tumor growth, proliferation, and metastasis. The development of small molecule inhibitors of c-Met is therefore a significant area of cancer research.
Synthetic Applications and Key Reactions
This compound can undergo several key transformations to introduce diverse functionalities, making it a strategic starting point for multi-step syntheses.
Oxidation to Isoquinoline-7-carbaldehyde
A fundamental transformation of this compound is its oxidation to the corresponding aldehyde, isoquinoline-7-carbaldehyde. This aldehyde is a versatile intermediate that can participate in a wide range of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. A common and efficient method for this oxidation is the use of manganese dioxide (MnO₂).
Reaction Scheme:
Further Derivatization of Isoquinoline-7-carbaldehyde
The aldehyde functional group of isoquinoline-7-carbaldehyde opens up numerous possibilities for further molecular elaboration. Key downstream reactions include:
-
Reductive Amination: To introduce various amine functionalities, which are often crucial for biological activity and improving physicochemical properties of drug candidates. This reaction involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction.
-
Wittig Reaction: To form alkenes, providing a means to extend the carbon skeleton and introduce different substituents. This reaction involves the treatment of the aldehyde with a phosphorus ylide.
-
Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols, which can be further modified.
These transformations allow for the systematic exploration of the chemical space around the isoquinoline core to optimize biological activity and drug-like properties.
Data Presentation
The following table summarizes the key transformation of this compound and the subsequent derivatization of the resulting aldehyde.
| Reaction | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Oxidation | (Isoquinolin-7-yl)methanol | MnO₂ | Isoquinoline-7-carbaldehyde | Not explicitly stated in the reference, but a common and high-yielding reaction. | Patent US 2011/0200587 A1 |
| Reductive Amination | Isoquinoline-7-carbaldehyde | Amine, NaBH(OAc)₃ | Substituted (isoquinolin-7-yl)methanamine | Amine and substrate dependent | General Method |
| Wittig Reaction | Isoquinoline-7-carbaldehyde | Phosphonium ylide | 7-(alkenyl)isoquinoline | Substrate dependent | General Method |
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-7-carbaldehyde
This protocol is based on the oxidation of (isoquinolin-7-yl)methanol using manganese dioxide.
Materials:
-
(Isoquinolin-7-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
To a solution of (isoquinolin-7-yl)methanol (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically after several hours to overnight), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional dichloromethane to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield isoquinoline-7-carbaldehyde.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Reductive Amination of Isoquinoline-7-carbaldehyde
This protocol describes a general method for the synthesis of substituted amines from isoquinoline-7-carbaldehyde.
Materials:
-
Isoquinoline-7-carbaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve isoquinoline-7-carbaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous 1,2-dichloroethane or THF.
-
If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine (1.1 eq) can be added to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a relevant signaling pathway.
Anwendungshinweise und Protokolle zur Derivatisierung von Isochinolin-7-ylmethanol an der Hydroxylgruppe
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungshinweise bieten detaillierte Protokolle für die chemische Modifikation der Hydroxylgruppe von Isochinolin-7-ylmethanol. Die Derivatisierung an dieser Position ist ein entscheidender Schritt bei der Synthese neuer Wirkstoffkandidaten und chemischer Sonden zur Untersuchung biologischer Systeme. Die hier beschriebenen Methoden umfassen die Veresterung, Veretherung und Carbamatbildung und liefern die Grundlage für die Erzeugung von Substanzbibliotheken zur pharmakologischen Untersuchung.
Anwendungsbereiche der Derivate
Derivate von Isochinolin-7-ylmethanol sind von erheblichem Interesse für die medizinische Chemie. Das Isochinolin-Grundgerüst ist in zahlreichen Naturstoffen und synthetischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten zu finden. Die Modifikation der Methanol-Seitenkette kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls maßgeblich beeinflussen. Mögliche Anwendungsgebiete umfassen:
-
Entwicklung von Enzyminhibitoren: Die Seitenkette kann in die Bindungstasche eines Enzyms hineinragen und spezifische Wechselwirkungen eingehen.
-
Modulation von Rezeptor-Interaktionen: Die Derivate können als Liganden für verschiedene Rezeptoren, wie z.B. G-Protein-gekoppelte Rezeptoren (GPCRs), dienen.
-
Verbesserung der "drug-like" Eigenschaften: Durch Derivatisierung können Löslichkeit, metabolische Stabilität und Zellpermeabilität optimiert werden.
-
Entwicklung von Prodrugs: Die Hydroxylgruppe kann mit einer abspaltbaren Gruppe modifiziert werden, um die Wirkstofffreisetzung am Zielort zu steuern.
Chemische Grundlagen der Derivatisierung
Die Hydroxylgruppe von Isochinolin-7-ylmethanol ist ein primärer Alkohol und dient als vielseitiger Angriffspunkt für eine Reihe von chemischen Umsetzungen. Die hier vorgestellten Protokolle konzentrieren sich auf drei grundlegende Transformationen:
-
Veresterung: Die Reaktion mit Carbonsäuren, Carbonsäurechloriden oder Carbonsäureanhydriden führt zur Bildung von Estern. Diese Reaktion wird häufig eingesetzt, um die Lipophilie zu erhöhen und Wasserstoffbrücken-Donator-Eigenschaften zu eliminieren.
-
Veretherung: Die Umsetzung mit Alkylhalogeniden oder anderen Alkylierungsmitteln unter basischen Bedingungen ergibt Ether. Ether sind im Allgemeinen metabolisch stabiler als Ester.
-
Carbamatbildung: Die Reaktion mit Isocyanaten oder Carbamoylchloriden führt zu Carbamaten. Die Carbamat-Gruppe kann als stabiler Bioisoster für Amid- oder Esterbindungen dienen und zusätzliche Wasserstoffbrückenbindungen ausbilden.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien für die Derivatisierung von Isochinolin-7-ylmethanol zu verstehen. Die Reaktionsbedingungen wie Temperatur, Reaktionszeit und die Wahl der Base oder des Lösungsmittels müssen möglicherweise für spezifische Substrate optimiert werden.
Protokoll 1: Synthese von Isochinolin-7-ylmethyl-Estern (Veresterung)
Dieses Protokoll beschreibt die Synthese von Isochinolin-7-ylmethyl-benzoat als Beispiel für eine Veresterung unter Verwendung eines Säurechlorids.
Materialien:
-
Isochinolin-7-ylmethanol
-
Benzoylchlorid
-
Triethylamin (TEA) oder Pyridin
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄), wasserfrei
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur und Kieselgel
Durchführung:
-
Reaktionsansatz: In einem trockenen Rundkolben werden Isochinolin-7-ylmethanol (1 Äquivalent) und Triethylamin (1.2 Äquivalente) in wasserfreiem Dichlormethan gelöst.
-
Zugabe des Säurechlorids: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. Benzoylchlorid (1.1 Äquivalente), gelöst in einer kleinen Menge wasserfreiem Dichlormethan, wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion durch Zugabe von Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit gesättigter NaHCO₃-Lösung und Wasser gewaschen.
-
Trocknung und Aufkonzentrierung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Ester-Produkt zu erhalten.
Protokoll 2: Synthese von 7-(Methoxymethyl)isochinolin (Veretherung nach Williamson)
Dieses Protokoll beschreibt die Synthese eines einfachen Methylethers als Beispiel für eine Williamson-Ethersynthese.
Materialien:
-
Isochinolin-7-ylmethanol
-
Natriumhydrid (NaH), 60% Dispersion in Mineralöl
-
Methyliodid (CH₃I)
-
Tetrahydrofuran (THF), wasserfrei
-
Gesättigte Ammoniumchlorid (NH₄Cl)-Lösung
-
Wasser (destilliert)
-
Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄), wasserfrei
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Spritzen und Nadeln für die Handhabung von luftempfindlichen Reagenzien
Durchführung:
-
Alkoxid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird Natriumhydrid (1.2 Äquivalente) in wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt. Eine Lösung von Isochinolin-7-ylmethanol (1 Äquivalent) in wasserfreiem THF wird langsam zugetropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt.
-
Alkylierung: Methyliodid (1.5 Äquivalente) wird langsam bei 0 °C zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C beendet. Die Mischung wird mit Wasser verdünnt und die wässrige Phase mehrmals mit Ethylacetat extrahiert.
-
Trocknung und Aufkonzentrierung: Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.
Protokoll 3: Synthese von Isochinolin-7-ylmethyl-N-phenylcarbamat (Carbamatbildung)
Dieses Protokoll beschreibt die Synthese eines Phenylcarbamats durch Reaktion mit einem Isocyanat.
Materialien:
-
Isochinolin-7-ylmethanol
-
Phenylisocyanat
-
Dichlormethan (DCM) oder Toluol, wasserfrei
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
Durchführung:
-
Reaktionsansatz: In einem trockenen Rundkolben wird Isochinolin-7-ylmethanol (1 Äquivalent) in wasserfreiem Dichlormethan gelöst.
-
Zugabe des Isocyanats: Phenylisocyanat (1.05 Äquivalente) wird bei Raumtemperatur zu der Lösung gegeben. Gegebenenfalls kann eine katalytische Menge einer Base wie Triethylamin zugegeben werden, um die Reaktion zu beschleunigen.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 4-8 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Aufkonzentrierung: Nach vollständiger Umsetzung wird das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt ist oft ausreichend rein. Falls erforderlich, kann eine Umkristallisation oder eine schnelle Säulenchromatographie zur weiteren Reinigung durchgeführt werden.
Datenpräsentation
Die folgende Tabelle fasst hypothetische quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Diese Werte dienen als Referenz und können je nach spezifischen Reaktionsbedingungen variieren.
| Derivat | Reaktionstyp | Reagenz | Ausbeute (%) | Schmelzpunkt (°C) | ¹H-NMR (δ, ppm, CDCl₃) |
| Isochinolin-7-ylmethyl-benzoat | Veresterung | Benzoylchlorid | 85 | 92-94 | 8.1-7.4 (m, Ar-H), 5.5 (s, 2H, CH₂) |
| 7-(Methoxymethyl)isochinolin | Veretherung | Methyliodid | 70 | Öl | 8.5-7.5 (m, Ar-H), 4.6 (s, 2H, CH₂), 3.5 (s, 3H, OCH₃) |
| Isochinolin-7-ylmethyl-N-phenylcarbamat | Carbamatbildung | Phenylisocyanat | 92 | 128-130 | 8.4-7.1 (m, Ar-H), 6.8 (s, 1H, NH), 5.3 (s, 2H, CH₂) |
Visualisierungen
Die folgenden Diagramme illustrieren die allgemeinen Reaktionsschemata und einen typischen experimentellen Arbeitsablauf.
Abbildung 1: Allgemeine Reaktionsschemata.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
Application of Isoquinolin-7-ylmethanol in Medicinal Chemistry: A Keystone for Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Isoquinoline Scaffold
The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged structure in the field of medicinal chemistry.[1][2] Its derivatives form the backbone of numerous natural alkaloids and synthetic molecules that exhibit a wide spectrum of biological activities.[3][4][5] These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making the isoquinoline scaffold a fertile ground for the discovery of novel therapeutic agents.[3][4][5]
While extensive research has been conducted on the broader class of isoquinoline derivatives, this document focuses on the specific applications and potential of Isoquinolin-7-ylmethanol . This particular derivative, with its reactive hydroxymethyl group at the 7-position, serves as a versatile building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The strategic placement of the methanol moiety allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Role as a Key Synthetic Intermediate
This compound is a valuable intermediate in the synthesis of more complex isoquinoline-based compounds. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, providing a handle for the introduction of various functional groups and the construction of more elaborate molecular architectures. These transformations are pivotal in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.
Therapeutic Potential and Biological Activities of Derivatives
Although specific quantitative data for the biological activity of direct derivatives of this compound are not widely available in publicly accessible literature, the broader family of isoquinoline derivatives has demonstrated significant therapeutic potential across various disease areas. The following table summarizes the biological activities of a range of substituted isoquinoline derivatives, illustrating the therapeutic promise of this scaffold. It is important to note that these compounds are not direct derivatives of this compound but serve to highlight the potential of the isoquinoline core.
Table 1: Biological Activities of Representative Isoquinoline Derivatives
| Compound Class | Biological Target/Activity | Cell Lines / Targets | Reported Potency (IC50/MIC) |
| Tricyclic Pyrrolo[2,1-a]isoquinolines | Antibacterial, Cytotoxic | S. aureus, S. pneumoniae, E. faecium, HEp-2, McCoy B | MIC: 16-128 µg/mL (Antibacterial) |
| 3-Arylisoquinolines | Topoisomerase I and II inhibition, Anticancer | HuH7, LM9 (Liver Cancer) | IC50: 1.93 - 48.7 µM |
| Isoquinolin-1-ones | Antitumor | Various human tumor cell lines | - |
| 4,6- and 5,7-Disubstituted Isoquinolines | Protein Kinase C ζ (PKCζ) Inhibitors | - | - |
| 11H-Isoquino[4,3-c]cinnolin-12-ones | Topoisomerase I-targeting, Cytotoxicity | Human tumor xenograft model (MDA-MB-435) | Effective in inhibiting tumor growth in vivo |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis of a Dihydroisoquinoline Core
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[4]
Materials:
-
N-Acylated β-phenylethylamine (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) (1.0 equiv)
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)) (3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Ice bath
-
Reflux apparatus
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Dissolve the N-acylated β-phenylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (e.g., POCl₃) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction time will vary depending on the substrate and should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the acid.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.
Protocol 2: MTT Assay for Determining Cytotoxicity (IC50 Value)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3] This protocol is widely used to determine the half-maximal inhibitory concentration (IC50) of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (isoquinoline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of isoquinoline derivatives in medicinal chemistry.
Caption: A generalized workflow for drug discovery starting from a privileged scaffold like isoquinoline.
Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by a hypothetical isoquinoline derivative.
References
Protocol for the purification of Isoquinolin-7-ylmethanol by chromatography
Application Note: Chromatographic Purification of Isoquinolin-7-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a heterocyclic organic compound belonging to the isoquinoline family.[1] Derivatives of isoquinoline are recognized for their wide range of biological activities and serve as important scaffolds in medicinal chemistry and drug development.[2][3] The synthesis of such compounds often yields a crude mixture containing the desired product alongside unreacted starting materials, intermediates, and byproducts.[2] Therefore, a robust purification protocol is essential to isolate this compound with high purity for subsequent structural analysis, biological screening, and further synthetic modifications. This document details two common and effective chromatographic methods for this purpose: Flash Column Chromatography and Preparative High-Performance Liquid Chromatography (HPLC).
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 158654-76-3 | [4][5][6][7] |
| Molecular Formula | C10H9NO | [4][5][6][7] |
| Molecular Weight | 159.19 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Polarity | Polar, due to the nitrogen atom in the isoquinoline ring and the hydroxyl group. | Inferred from structure |
Protocol 1: Purification by Flash Column Chromatography
Flash chromatography is a rapid and efficient method for the purification of moderate quantities (milligrams to grams) of organic compounds. It utilizes a stationary phase, typically silica gel, and a mobile phase pumped through the column under positive pressure.[8]
Experimental Protocol:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before performing the column, analyze the crude reaction mixture by TLC to determine an optimal solvent system.
-
Spot the crude mixture on a silica gel TLC plate (Silica Gel 60 F254).
-
Develop the plate using various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, this compound. Visualize spots under UV light (254 nm).[2]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (~500 mg) in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Add 2-3 times the mass of silica gel to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This dry-loading method typically results in better separation and resolution.[2]
-
-
Column Packing and Elution:
-
Select an appropriately sized flash chromatography column.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% Hexane).
-
Carefully add the prepared dry-loaded sample to the top of the packed silica gel bed.
-
Begin elution, starting with a low polarity mobile phase and gradually increasing the polarity (gradient elution). For example, start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., from 0% to 50%).[2][3]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes based on the elution profile.
-
Monitor the composition of the collected fractions by TLC.
-
Combine all fractions that contain the pure this compound.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent.
-
Determine the final yield and assess purity using analytical techniques such as NMR or analytical HPLC.[2]
-
Data Summary: Flash Chromatography Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0-100% Ethyl Acetate in Hexane |
| Sample Loading | Dry loading recommended |
| Flow Rate | 20-40 mL/min (depends on column size) |
| Detection | TLC with UV visualization (254 nm) |
| Expected Rf of Product | ~0.3 (in 40-50% Ethyl Acetate/Hexane) |
Purification Workflow: Flash Chromatography
Caption: Workflow for the purification of this compound via Flash Chromatography.
Protocol 2: Purification by Preparative HPLC
For achieving very high purity (>98%), preparative reverse-phase HPLC is the method of choice. This technique is particularly useful for final purification steps or for separating closely related impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the partially purified or crude this compound in a suitable solvent compatible with the mobile phase (e.g., DMSO, Methanol, or Acetonitrile/Water mixture).
-
The concentration should be optimized, typically in the range of 5-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
-
-
Chromatographic Separation:
-
Equilibrate the preparative C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Inject the filtered sample onto the column.
-
Run a gradient elution by increasing the concentration of the organic solvent (Mobile Phase B). A typical gradient might be from 5% to 95% Acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at 254 nm or the specific λmax of the compound.
-
-
Fraction Collection:
-
Use an automated fraction collector to collect the peaks as they elute from the column.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, confirmed by analytical HPLC if necessary.
-
Remove the majority of the organic solvent (e.g., Acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.
-
Data Summary: Preparative HPLC Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase | C18 Reverse Phase (e.g., 10 µm, 50 x 250 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 15-25 mL/min (depends on column size) |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
Purification Workflow: Preparative HPLC
Caption: Workflow for high-purity isolation of this compound via Preparative HPLC.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. appchemical.com [appchemical.com]
- 5. 158654-76-3 | this compound - Capot Chemical [capotchem.com]
- 6. This compound | 158654-76-3 [sigmaaldrich.com]
- 7. CAS 158654-76-3 | this compound - Synblock [synblock.com]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Isoquinolin-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Isoquinolin-7-ylmethanol. This compound is a valuable building block in medicinal chemistry and drug discovery, and ensuring its purity is critical for reliable downstream applications. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means to separate this compound from potential impurities. This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and data analysis guidelines, to ensure accurate and reproducible results.
Introduction
Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. This compound, with the chemical formula C₁₀H₉NO and a molecular weight of 159.18 g/mol , serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] The purity of this starting material is of paramount importance as impurities can lead to undesired side reactions, impact product yield, and potentially introduce toxic byproducts in the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3] This application note presents a reversed-phase HPLC method optimized for the purity assessment of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and a buffered aqueous solution, a common approach for the analysis of isoquinoline alkaloids and related aromatic compounds.[4][5]
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.
-
Sample Vials: Appropriate HPLC vials with septa.
-
Standard: A well-characterized reference standard of this compound of known purity.
Chromatographic Conditions:
The following table summarizes the recommended HPLC parameters. These conditions can be used as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm and 310 nm (or optimal wavelength determined by UV scan) |
Rationale for Parameter Selection:
-
Column: C18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like isoquinoline derivatives.[4]
-
Mobile Phase: The use of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. The addition of formic acid helps to protonate the basic nitrogen of the isoquinoline ring, leading to improved peak shape and reproducibility.[6]
-
Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Detection Wavelength: Based on the UV spectrum of the parent isoquinoline structure, which shows absorbance between 270 nm and 320 nm, detection at 270 nm and 310 nm is recommended for initial method development.[7] For optimal sensitivity, it is highly recommended to determine the UV absorbance maximum of this compound by performing a UV scan of a standard solution.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Sample Solution: Prepare the sample solution of this compound at the same concentration as the working standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Data Analysis and Purity Calculation:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Isoquinoline [webbook.nist.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Isoquinolin-7-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoquinolin-7-ylmethanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. The development of a robust and scalable synthetic protocol for this intermediate is crucial for advancing drug discovery programs that require multi-gram to kilogram quantities for preclinical and clinical studies. This document provides a detailed two-step methodology for the scale-up synthesis of this compound, commencing with the formation of isoquinolin-7-carbaldehyde, followed by its selective reduction to the target alcohol. The protocols are designed to be reproducible and scalable, with a focus on process safety and efficiency.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step sequence:
-
Synthesis of Isoquinolin-7-carbaldehyde: This initial step involves the formation of the key aldehyde intermediate. While several methods can be envisioned for the synthesis of substituted isoquinolines, a practical approach for scale-up could involve the oxidation of 7-methylisoquinoline. For the purpose of this protocol, we will outline a representative oxidation procedure. Process optimization would be required for large-scale manufacturing.
-
Reduction of Isoquinolin-7-carbaldehyde: The second step focuses on the selective and high-yielding reduction of the aldehyde functionality to the corresponding primary alcohol using a mild and cost-effective reducing agent, sodium borohydride. This method is well-suited for industrial applications due to its operational simplicity and favorable safety profile.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Oxidation | 7-Methylisoquinoline | Selenium Dioxide (SeO₂) | 1,4-Dioxane/Water | 100 | 12-18 | Isoquinolin-7-carbaldehyde | 60-70 | >95 |
| 2 | Reduction | Isoquinolin-7-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 - RT | 2-4 | This compound | 90-98 | >98 |
Note: The yield for Step 1 is representative and may require optimization for large-scale synthesis. The yield for Step 2 is based on established literature for similar reductions.
Experimental Protocols
Step 1: Synthesis of Isoquinolin-7-carbaldehyde (Representative Protocol)
This protocol describes the oxidation of 7-methylisoquinoline to isoquinolin-7-carbaldehyde.
Materials:
-
7-Methylisoquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a multi-neck round-bottom flask, add 7-methylisoquinoline (1.0 eq).
-
Add 1,4-dioxane and a minimal amount of water to aid in the dissolution of selenium dioxide.
-
Slowly add selenium dioxide (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the selenium byproduct.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure isoquinolin-7-carbaldehyde.
Step 2: Reduction of Isoquinolin-7-carbaldehyde to this compound
This protocol details the reduction of the aldehyde to the target alcohol using sodium borohydride.
Materials:
-
Isoquinolin-7-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water, deionized
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve isoquinolin-7-carbaldehyde (1.0 eq) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition of sodium borohydride to aldehydes and ketones is a common and effective reduction method.[1][2][3]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH to ~7 with 1M HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoquinolin-7-ylmethanol
Welcome to the technical support center for the synthesis of Isoquinolin-7-ylmethanol. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective two-step synthetic pathway for this compound involves the preparation of an intermediate, isoquinoline-7-carbaldehyde, followed by its selective reduction to the desired alcohol.
Q2: What are the critical parameters to control for a high yield in the reduction of isoquinoline-7-carbaldehyde?
A2: The choice of reducing agent, solvent, reaction temperature, and reaction time are all critical. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common and effective choice for this reduction.[1][2][3] Maintaining a low temperature during the initial addition of the reducing agent can help to minimize side reactions.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (isoquinoline-7-carbaldehyde) and the appearance of the product (this compound) spot will indicate the reaction's progression. A significant change in the retention factor (Rf) value is expected, with the more polar alcohol product having a lower Rf than the starting aldehyde.
Q4: What are some common side products in this synthesis?
A4: Potential side products can arise from over-reduction, especially if a stronger reducing agent than NaBH₄ is used. In the synthesis of the intermediate isoquinoline-7-carbaldehyde, side reactions can include incomplete oxidation of the starting material or the formation of isomeric impurities depending on the synthetic route chosen.
Q5: What is the best method for purifying the final product, this compound?
A5: Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and any side products. A silica gel stationary phase with a solvent system such as a mixture of hexane and ethyl acetate is typically employed. Recrystallization can also be used as a final purification step to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in the Reduction Step
| Possible Cause | Troubleshooting Suggestion |
| Inactive Reducing Agent | Use a fresh, unopened bottle of sodium borohydride. NaBH₄ can degrade over time, especially if exposed to moisture. |
| Inappropriate Solvent | Ensure the use of an appropriate protic solvent such as methanol or ethanol. While NaBH₄ can react with these solvents, the reduction of the aldehyde is typically faster.[3][4] |
| Low Reaction Temperature | While initial cooling is recommended, the reaction may require warming to room temperature to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of sodium borohydride is used. Typically, 1.5 to 2 equivalents are used to ensure complete reduction. |
| Decomposition of Starting Material | The starting aldehyde may be unstable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. |
Problem 2: Formation of Multiple Products (Observed by TLC/NMR)
| Possible Cause | Troubleshooting Suggestion |
| Over-reduction | This is less common with NaBH₄ but possible. If suspected, reduce the amount of reducing agent or perform the reaction at a lower temperature for a shorter duration. |
| Impure Starting Aldehyde | Ensure the purity of the isoquinoline-7-carbaldehyde before starting the reduction. Purify the aldehyde by column chromatography if necessary. |
| Side Reactions with Solvent | In some cases, the reducing agent might react with the solvent to form byproducts. Using a less reactive solvent or shorter reaction times might be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-7-carbaldehyde (via Oxidation of 7-methylisoquinoline)
This protocol outlines a general procedure for the oxidation of 7-methylisoquinoline to isoquinoline-7-carbaldehyde.
Materials:
-
7-methylisoquinoline
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite®)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 7-methylisoquinoline in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add selenium dioxide to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove solid residues.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to obtain pure isoquinoline-7-carbaldehyde.
Protocol 2: Synthesis of (isoquinolin-7-yl)methanol (via Reduction of Isoquinoline-7-carbaldehyde)
This protocol describes the reduction of isoquinoline-7-carbaldehyde to (isoquinolin-7-yl)methanol using sodium borohydride.
Materials:
-
Isoquinoline-7-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isoquinoline-7-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (isoquinolin-7-yl)methanol.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) or recrystallization.
Data Presentation
Table 1: Reaction Parameters for the Reduction of Aromatic Aldehydes with NaBH₄
| Aldehyde Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde (General) | NaBH₄ | Methanol/Ethanol | 0 to RT | 1 - 4 | 85-95 | [2][3] |
| Isoquinoline-1-carbaldehyde | NaBH₄ | Methanol | RT | 2 | 90 | Fictional Example |
| Benzaldehyde | NaBH₄ | Ethanol | RT | 1 | 92 | General Knowledge |
Note: The data for Isoquinoline-1-carbaldehyde is a representative example based on general procedures for aromatic aldehyde reductions, as specific literature data for the 7-isomer was not available in the initial search.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the reduction step.
Caption: Key parameters influencing the yield of this compound.
References
Technical Support Center: Synthesis of Isoquinolin-7-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isoquinolin-7-ylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized by the reduction of an isoquinoline precursor bearing a functional group at the 7-position that can be converted to a hydroxymethyl group. The most common precursors are isoquinoline-7-carbaldehyde, isoquinoline-7-carboxylic acid, or its esters. The overall synthesis can be broadly divided into two stages: the construction of the 7-substituted isoquinoline core and the subsequent reduction of the C7-functional group.
Two classical methods for constructing the isoquinoline ring are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[1][2]
-
Route A: Bischler-Napieralski Reaction followed by reduction. This involves the cyclization of a β-phenylethylamide. For a 7-substituted isoquinoline, one would start with a meta-substituted β-phenylethylamine.
-
Route B: Pomeranz-Fritsch Reaction followed by reduction. This route utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from a substituted benzaldehyde and an aminoacetal.[2][3]
-
Route C: Modification of a pre-formed isoquinoline. This could involve functional group manipulation at the 7-position of a commercially available isoquinoline derivative, for example, via a Sandmeyer reaction from 7-aminoisoquinoline or a Grignard reaction from 7-bromoisoquinoline.[4]
Q2: What are the potential side reactions during the formation of the isoquinoline ring using the Bischler-Napieralski reaction?
A2: The Bischler-Napieralski reaction, while versatile, can be accompanied by side reactions, particularly when using harsh dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6]
A significant side reaction is the retro-Ritter reaction , which leads to the formation of a styrene derivative instead of the desired dihydroisoquinoline.[1] This is more prevalent with certain substrates and can be minimized by using milder conditions or specific reagents.
Another potential issue is the regioselectivity of the cyclization . When using a meta-substituted β-phenylethylamide, the cyclization can occur at either of the two positions ortho to the ethylamine substituent on the benzene ring, leading to a mixture of regioisomers (e.g., 7-substituted and 5-substituted isoquinolines). The presence of electron-donating groups on the aromatic ring generally facilitates the reaction and can influence the regioselectivity.[5]
Caption: Potential pathways in the Bischler-Napieralski reaction.
Q3: What are the common byproducts in the Pomeranz-Fritsch synthesis of isoquinolines?
A3: The Pomeranz-Fritsch reaction involves an acid-catalyzed cyclization.[2][3] The harsh acidic conditions can lead to several side products. One of the most common is the formation of an oxazole derivative . This occurs through an alternative cyclization pathway of an intermediate. Incomplete cyclization and decomposition of starting materials or intermediates can also occur if the reaction conditions (acid strength, temperature) are not optimal.
Q4: I am reducing my isoquinoline-7-carboxylate with LiAlH₄ and getting a complex mixture. What could be the side products?
A4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to alcohols.[7][8] However, its high reactivity can lead to a lack of chemoselectivity. In the case of isoquinoline derivatives, a major side reaction is the over-reduction of the isoquinoline ring system .[9] This can result in the formation of 1,2,3,4-tetrahydroisoquinoline derivatives. The extent of this over-reduction depends on the reaction conditions, including temperature and reaction time.
Caption: Desired product and potential over-reduction byproduct.
Troubleshooting Guide
Problem 1: Low yield in the Bischler-Napieralski cyclization step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Decomposition of starting material or product | Use milder dehydrating agents (e.g., Tf₂O with a non-nucleophilic base).[6] |
| Formation of retro-Ritter side product | Use milder conditions. Some literature suggests using the corresponding nitrile as a solvent to shift the equilibrium away from the styrene byproduct.[1] |
| Poor regioselectivity | If a mixture of 5- and 7-substituted isoquinolines is obtained, chromatographic separation will be necessary. The ratio of isomers can sometimes be influenced by the choice of acid catalyst and reaction temperature. |
Problem 2: Formation of multiple products during the reduction of isoquinoline-7-carbaldehyde or -carboxylate.
| Possible Cause | Suggested Solution |
| Over-reduction of the isoquinoline ring | Use a milder reducing agent such as sodium borohydride (NaBH₄), which typically does not reduce the isoquinoline ring under standard conditions.[9] If LiAlH₄ must be used, perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and carefully control the stoichiometry of the reagent. |
| Incomplete reduction of the functional group | Ensure an adequate amount of reducing agent is used. For less reactive esters, a more powerful reducing agent like LiAlH₄ may be necessary over NaBH₄. |
| Chemoselectivity issues with other functional groups | If other reducible functional groups are present, consider using a more selective reducing agent. For example, catalytic hydrogenation can sometimes be selective for the reduction of the heterocyclic ring while leaving other groups intact, depending on the catalyst and conditions.[10][11] |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Suggested Solution |
| Presence of over-reduced byproducts | Over-reduced products like 1,2,3,4-tetrahydrothis compound will have different polarity and basicity compared to the desired product. Column chromatography on silica gel is the most common method for separation. A solvent system with a gradient of methanol in dichloromethane is often effective. The more basic tetrahydroisoquinoline derivatives may require the addition of a small amount of triethylamine to the eluent to prevent tailing. |
| Residual starting material | If the reduction was incomplete, the starting aldehyde, ester, or carboxylic acid will be present. These can usually be separated by column chromatography. Unreacted carboxylic acid can also be removed by a basic wash during the work-up. |
| Contamination with reagents or solvents | Ensure proper work-up and purification procedures are followed. This includes aqueous washes to remove water-soluble impurities and thorough drying of the organic extracts. Final product purity should be assessed by NMR and/or LC-MS. |
Experimental Protocols
Protocol 1: Reduction of Ethyl Isoquinoline-7-carboxylate with LiAlH₄ (Chemoselective Conditions)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ethyl isoquinoline-7-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: A solution of LiAlH₄ (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Note: The stoichiometry of LiAlH₄ and the reaction temperature are crucial for minimizing over-reduction of the isoquinoline ring.
Quantitative Data Summary
The following table summarizes typical reaction conditions and potential side products for key steps in the synthesis of this compound. Yields are highly substrate-dependent and are provided as a general guide.
| Reaction Step | Reagents and Conditions | Typical Yield Range | Potential Side Products | References |
| Bischler-Napieralski Cyclization | β-(m-bromophenyl)ethylamide, POCl₃, reflux in toluene | 40-70% | 5-bromoisoquinoline, styrene derivative | [5][6] |
| Pomeranz-Fritsch Cyclization | m-bromobenzaldehyde, aminoacetaldehyde diethyl acetal, conc. H₂SO₄ | 30-60% | Oxazole derivative, decomposition products | [2][3] |
| Reduction of Ester (LiAlH₄) | Ethyl isoquinoline-7-carboxylate, LiAlH₄, THF, 0 °C | 70-90% | 1,2,3,4-Tetrahydrothis compound | [7][8] |
| Reduction of Aldehyde (NaBH₄) | Isoquinoline-7-carbaldehyde, NaBH₄, methanol, rt | 85-95% | Minimal side products expected | [9] |
| Bouveault-Blanc Reduction of Ester | Ethyl isoquinoline-7-carboxylate, Na, absolute ethanol | 60-80% | Incomplete reduction (aldehyde), potential for ring reduction under harsh conditions | [12][13] |
| Catalytic Hydrogenation | Isoquinoline-7-carboxylate, H₂, Pd/C or PtO₂ | Variable | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylate and/or the corresponding alcohol | [10][14] |
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Optimization of Reaction Conditions for Isoquinolin-7-ylmethanol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Isoquinolin-7-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The primary methods for derivatizing the hydroxyl group of this compound are etherification and esterification. Common named reactions include the Williamson ether synthesis for forming ethers, and the Steglich and Fischer esterifications for forming esters. The Mitsunobu reaction is another versatile method for creating esters and other derivatives.[1][2][3] Acylation using acid chlorides or anhydrides is also a viable method for ester formation.[4][5]
Q2: How does the nitrogen atom in the isoquinoline ring affect the derivatization of the hydroxyl group?
A2: The nitrogen atom in the isoquinoline ring is basic and can be protonated or coordinate to Lewis acids.[6][7] This can potentially interfere with acid-catalyzed reactions or reactions involving metal catalysts. The electron-withdrawing nature of the pyridine ring can also influence the reactivity of the benzylic hydroxyl group.[7] It is important to consider the compatibility of the reaction conditions with the basicity of the isoquinoline nitrogen. In some cases, protection of the nitrogen atom may be necessary.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: Key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. The selection of the base (for etherification) or coupling agent (for esterification) is also critical. For instance, in Williamson ether synthesis, a strong base is required to deprotonate the alcohol, while in Steglich esterification, a coupling agent like DCC or EDC is used.[1][2]
Q4: How can I monitor the progress of my derivatization reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). These techniques allow you to track the consumption of the starting material (this compound) and the formation of the desired product.
Q5: What are the common challenges in purifying this compound derivatives?
A5: Purification of isoquinoline derivatives can be challenging due to their polarity and the potential for the nitrogen atom to interact with silica gel during column chromatography.[8][9] Common purification techniques include flash column chromatography, preparative TLC, and crystallization. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in the eluent can help to improve the separation on silica gel.
Troubleshooting Guides
Etherification (e.g., Williamson Ether Synthesis)
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the alcohol. | Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous reaction conditions. |
| Poor reactivity of the alkyl halide. | Use a more reactive alkyl halide (e.g., iodide > bromide > chloride). For secondary alkyl halides, consider that elimination can be a competing reaction.[10] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of side products | Elimination reaction competing with substitution (especially with secondary alkyl halides). | Use a less sterically hindered base or a more reactive primary alkyl halide.[10] |
| N-alkylation of the isoquinoline nitrogen. | Consider protecting the isoquinoline nitrogen if it is interfering with the reaction. | |
| Difficulty in purification | Co-elution of the product with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider using a polar-modified stationary phase.[11] |
| Presence of inorganic salts. | Perform an aqueous workup to remove inorganic salts before chromatography. |
Esterification (e.g., Steglich Esterification)
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid. | Ensure the coupling agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric amount. The addition of a catalyst like DMAP can significantly improve the reaction rate.[3][12] |
| Steric hindrance from the carboxylic acid or alcohol. | Increase the reaction time or temperature. Consider using a more powerful activating agent. | |
| Formation of N-acylurea byproduct | Slow reaction with the alcohol allows for the rearrangement of the O-acylisourea intermediate.[3] | The use of 4-dimethylaminopyridine (DMAP) as a catalyst can suppress this side reaction.[13] |
| Difficulty in removing dicyclohexylurea (DCU) byproduct | DCU is often insoluble and can be difficult to remove completely. | Filter the reaction mixture before workup. DCU has some solubility in dichloromethane, so minimizing its use during extraction can be helpful. Alternatively, precipitation of DCU from a non-polar solvent can be effective. |
| Hydrolysis of the ester during workup | The ester is sensitive to acidic or basic conditions. | Use a neutral workup procedure and avoid strong acids or bases. |
General Derivatization Issues
| Problem | Potential Cause | Suggested Solution |
| Reaction mixture turns dark | Decomposition of starting materials or products. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature might also be beneficial. |
| Multiple spots on TLC with similar Rf values | Formation of isomers or closely related byproducts. | Try different solvent systems for TLC to achieve better separation. 2D-TLC can also be a useful diagnostic tool. For purification, consider preparative HPLC. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
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Deprotonation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as THF or DMF. Add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Steglich Esterification
-
Reaction Setup: Dissolve this compound (1 equivalent), the carboxylic acid (1-1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane or THF under an inert atmosphere.
-
Coupling: Cool the solution to 0 °C and add the coupling agent (e.g., DCC or EDC, 1.1-1.3 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Workup: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 5% HCl) to remove any remaining DMAP and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables provide representative quantitative data for common derivatization reactions. Note that optimal conditions may vary depending on the specific substrate and reagents used.
Table 1: Representative Conditions for Williamson Ether Synthesis of this compound Derivatives
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 25 | 4 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 | 12 | 70-80 |
| 3 | Benzyl Bromide | NaH | THF | 25 | 6 | 80-90 |
| 4 | Isopropyl Iodide | NaH | DMF | 80 | 24 | 40-50* |
*Lower yields with secondary halides are common due to competing elimination reactions.
Table 2: Representative Conditions for Steglich Esterification of this compound
| Entry | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | DCC | DMAP | CH₂Cl₂ | 25 | 3 | 90-98 |
| 2 | Benzoic Acid | EDC | DMAP | THF | 25 | 5 | 85-95 |
| 3 | Pivalic Acid | DCC | DMAP | CH₂Cl₂ | 25 | 12 | 70-80 |
| 4 | Boc-Gly-OH | EDC | DMAP | DMF | 25 | 8 | 80-90 |
Visualizations
Caption: Experimental workflow for the optimization of this compound derivatization.
Caption: Common derivatization pathways for this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. tutorsglobe.com [tutorsglobe.com]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Isoquinolin-7-ylmethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Isoquinolin-7-ylmethanol (CAS: 158654-76-3).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound can originate from the synthetic route, degradation, or storage conditions.[1] They are typically categorized as:
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Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the specific synthetic pathway used (e.g., Bischler-Napieralski or Pomeranz–Fritsch reactions).[1][2][3] Residual solvents from the reaction or initial work-up (e.g., methanol, toluene, dichloromethane) are also common.[1]
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Degradation Impurities: Isoquinoline derivatives can be susceptible to oxidation from air exposure or decomposition under heat or light.[1][2][4]
-
Elemental Impurities: Trace metals from catalysts (e.g., Palladium, Copper) used in synthesis may be present.[1][2]
Q2: What is the general stability of this compound?
A2: As a heterocyclic aromatic alcohol, this compound is moderately stable. However, it can be sensitive to strong oxidizing agents, high heat, and prolonged exposure to UV light, which may cause degradation.[1][4] For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.[5]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying purity and identifying non-volatile impurities.[1][2][6]
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is effective for identifying volatile impurities like residual solvents.[1][2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation of the final product and for identifying and characterizing unknown impurities.[2]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and its impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Problem: You are losing a significant amount of your product during the recrystallization process.
| Potential Cause | Troubleshooting Step |
| Solvent Choice is Suboptimal | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] If the compound is too soluble at room temperature, you will not get good crystal formation.[10] Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexanes/ethyl acetate mixtures).[11] |
| Too Much Solvent Was Added | The goal is to create a saturated solution at the solvent's boiling point.[12] Add the hot solvent portion-wise, waiting for the solid to dissolve with each addition, to avoid using an excessive amount.[8][12] If too much solvent is added, you can carefully evaporate some of it to re-saturate the solution. |
| Cooling Was Too Rapid | Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals or an oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[12] |
Issue 2: Persistent Impurities After Column Chromatography
Problem: HPLC analysis shows that one or more impurities remain after purification by flash column chromatography.
| Potential Cause | Troubleshooting Step |
| Poor Separation (Co-elution) | The polarity of the eluent may not be optimal for separating the product from the impurity. Try a different solvent system. If using a standard Hexanes/Ethyl Acetate system, consider switching to Dichloromethane/Methanol for better selectivity with polar, nitrogen-containing compounds.[13] Running a gradient elution can also improve the separation of compounds with similar polarities. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a rule of thumb, use a column with a silica gel mass of at least 50-100 times the mass of your crude sample. |
| Impurity is a Structural Isomer | Isomeric impurities can be very difficult to separate. Consider using a different stationary phase (e.g., C18 reversed-phase, diol) or a specialized chiral column if the impurity is a stereoisomer.[14][15] Preparative HPLC may be required for difficult separations. |
Issue 3: Product "Oils Out" During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates as an oily layer.
| Potential Cause | Troubleshooting Step |
| Solution is Supersaturated or Cooled Too Quickly | The concentration of the solute is too high for crystallization to occur properly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try treating the hot solution with activated charcoal to remove colored or highly polar impurities before filtration and cooling.[12] A preliminary purification by flash chromatography may be necessary. |
| Melting Point of Product is Lower Than Solvent Boiling Point | If the product's melting point is low, it may melt in the hot solvent rather than dissolving, and then separate as an oil. Use a lower-boiling point solvent or a solvent pair. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for recrystallization. The ideal solvent must be determined experimentally.
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Solvent Selection: In separate test tubes, test the solubility of ~10 mg of crude product in 0.25 mL of various solvents (e.g., ethanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick. Heat the mixture to boiling on a hot plate.[8]
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Create a Saturated Solution: Continue adding the solvent dropwise while maintaining the boil until all the solid has just dissolved.[12] Avoid adding excess solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[12]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This is a starting point for developing an analytical HPLC method.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Method:
-
Prepare a sample solution of ~1 mg/mL in the mobile phase.
-
Start with an isocratic method, for example, 60:40 Methanol/Water, and adjust the ratio to achieve a retention time (k') between 2 and 10 for the main peak.[13][16]
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If impurities are not well-resolved, develop a gradient method. A common starting gradient is 10% B to 90% B over 20 minutes.
-
Integrate the peaks to determine the relative purity of the sample.
-
Table 1: Example HPLC Gradient for Purity Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Visualized Workflows and Relationships
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for addressing low purity results.
Caption: Relationship between key HPLC parameters and separation outcomes.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. rjptonline.org [rjptonline.org]
- 5. (isoquinolin-7-yl)Methanol, CasNo.158654-76-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iiste.org [iiste.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. nacalai.com [nacalai.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isoquinolin-7-ylmethanol Stability and Degradation
Welcome to the technical support center for isoquinolin-7-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] As a molecule with a benzylic alcohol functional group on an isoquinoline scaffold, it is susceptible to specific degradation pathways under stress conditions.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemical structure, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (isoquinoline-7-carbaldehyde) and further to the carboxylic acid (isoquinoline-7-carboxylic acid).[2][3][4]
-
Acidic/Basic Hydrolysis: While the core isoquinoline ring is relatively stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially lead to minor degradation products. However, significant hydrolysis is less likely compared to oxidation.[5][6]
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation, potentially through radical mechanisms, leading to a variety of minor degradation products.[7]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A4: Unexpected peaks in an aged sample are likely degradation products. The most probable degradants are isoquinoline-7-carbaldehyde and isoquinoline-7-carboxylic acid, formed via oxidation. To confirm their identities, you can use techniques like LC-MS to determine the molecular weights of the impurities or synthesize the expected degradation products as reference standards.[8]
Q5: How can I prevent the oxidation of this compound during my experiments?
A5: To minimize oxidation, consider the following precautions:
-
Use deoxygenated solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure to air and light.
-
Add antioxidants to your formulation if compatible with your experimental design.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
-
Question: I dissolved this compound in a solvent for my assay, but I am seeing significant degradation within a few hours at room temperature. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Solvent Reactivity. Protic solvents like methanol or water can participate in degradation reactions, especially if the sample is exposed to light or contaminants.
-
Troubleshooting Step: Switch to a less reactive, aprotic solvent such as acetonitrile or DMSO. If an aqueous buffer is necessary, prepare it fresh, deoxygenate it, and keep the solution on ice and protected from light.
-
Possible Cause 2: Presence of Oxidizing Agents. Trace amounts of peroxides in solvents (like THF or dioxane) or exposure to atmospheric oxygen can accelerate the oxidation of the benzylic alcohol.
-
Troubleshooting Step: Use freshly distilled or peroxide-free solvents. Purge your solutions with an inert gas like nitrogen or argon before sealing the container.
-
Issue 2: Inconsistent results in stability studies.
-
Question: I am performing forced degradation studies, but the percentage of degradation is not consistent across replicate experiments. What should I check?
-
Answer:
-
Possible Cause 1: Inconsistent Stress Conditions. Minor variations in temperature, light intensity, or concentration of stress agents (acid, base, or oxidant) can lead to different degradation rates.[5]
-
Troubleshooting Step: Ensure that all experimental parameters are tightly controlled. Use a calibrated oven or water bath, a photostability chamber with a light meter, and freshly prepared, accurately measured stress reagents.
-
Possible Cause 2: Sample Preparation Variability. Inconsistent sample concentrations or handling can affect the results.
-
Troubleshooting Step: Use a validated and consistent sample preparation procedure. Ensure the compound is fully dissolved before applying stress conditions.
-
Issue 3: Difficulty in separating degradation products by HPLC.
-
Question: I am trying to develop a stability-indicating HPLC method, but the degradation products are co-eluting with the parent compound or with each other. What can I do?
-
Answer:
-
Possible Cause: Suboptimal Chromatographic Conditions. The mobile phase composition, pH, or column type may not be suitable for resolving compounds with similar polarities.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent gradients (e.g., acetonitrile-water or methanol-water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium acetate) to improve separation.[9]
-
Change Column: If optimizing the mobile phase is insufficient, try a different column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter the selectivity.
-
Adjust Temperature: Varying the column temperature can also influence the separation.
-
-
Hypothetical Stability Data Summary
The following table summarizes hypothetical quantitative data for the stability of this compound under various forced degradation conditions. These values are representative and should be confirmed by experimental data.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 24 | 60 | ~ 5% | Minor unidentified polar impurities |
| (0.1 M HCl) | ||||
| Basic Hydrolysis | 24 | 60 | ~ 8% | Minor unidentified polar impurities |
| (0.1 M NaOH) | ||||
| Oxidative | 8 | 25 (RT) | ~ 15% | Isoquinoline-7-carbaldehyde, Isoquinoline-7-carboxylic acid |
| (3% H₂O₂) | ||||
| Thermal | 48 | 80 | ~ 3% | Minimal degradation |
| Photolytic | 24 | 25 (RT) | ~ 10% | Several minor, unspecified photoproducts |
| (ICH Q1B) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low reactivity of Isoquinolin-7-ylmethanol in coupling reactions
Welcome to the technical support center for troubleshooting coupling reactions with Isoquinolin-7-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of this substrate in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Q1: Why is my this compound showing low to no reactivity in Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions?
A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors, as well as potential catalyst inhibition.
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2][3][4] This is a common issue with nitrogen-containing heterocycles.[1][2][3][5][6]
-
Interference from the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can potentially interact with the catalyst or reagents, leading to undesired side reactions or catalyst deactivation. While less common than nitrogen-based inhibition, it can contribute to lower yields.
-
Electronic Effects: The isoquinoline ring system has a distinct electronic profile that can influence the reactivity of substituents. While the benzene portion of the isoquinoline is more electron-rich than the pyrimidine part, the overall electronic properties can still impact the ease of oxidative addition in the catalytic cycle.[7]
Q2: How can I overcome catalyst inhibition by the isoquinoline nitrogen?
A2: Mitigating catalyst poisoning is crucial for a successful coupling reaction.[4] Here are several strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands is a primary strategy. These ligands can shield the palladium center, preventing strong coordination from the isoquinoline nitrogen, and promote the desired oxidative addition and reductive elimination steps.[1] Recommended ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4]
-
Use of Palladium Precatalysts: Well-defined palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species. This can minimize the opportunity for the isoquinoline nitrogen to deactivate the catalyst before the catalytic cycle begins.[1]
-
Slow Addition of Substrate: A slow, controlled addition of the this compound to the reaction mixture can help to maintain a low concentration of the potentially inhibiting substrate, reducing its effect on the catalyst.[1]
Q3: Should I protect the hydroxymethyl group? If so, what protecting groups are suitable?
A3: Protecting the hydroxymethyl group is a highly recommended strategy to prevent potential side reactions and improve reactivity. The ideal protecting group should be stable to the coupling reaction conditions and easily removable.
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are generally robust and can be cleaved under mild, fluoride-mediated conditions.
-
Benzyl Ethers: A benzyl (Bn) ether is another stable option, typically removed by hydrogenolysis.
-
Conversion to a More Reactive Functional Group: Instead of protection, the hydroxymethyl group can be converted to a more reactive leaving group for coupling, such as a triflate (-OTf) or a halide (-Br, -Cl). This changes the coupling strategy from using the isoquinoline as the nucleophilic partner (in a derivatized form) to the electrophilic partner.
Q4: My Suzuki-Miyaura coupling with a boronic acid derivative of this compound is failing. What are the likely causes and solutions?
A4: Besides catalyst inhibition, failures in Suzuki coupling with heteroaryl boronic acids often stem from protodeboronation or inappropriate reaction conditions.
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid is replaced by a hydrogen atom.[1] This is a common side reaction with electron-deficient or some heteroaryl boronic acids.
-
Solution: Use milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF). Running the reaction under anhydrous conditions can also help, as water can be a proton source for this side reaction. Using more stable boronic esters, such as pinacol (BPin) or MIDA boronates, can also mitigate this issue.[1]
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not efficiently generate the active boronate species for transmetalation. A base that is too strong could lead to degradation of the substrate or promote side reactions.
-
Solution: A screening of bases is often necessary. For nitrogen-containing heterocycles, bases like K₃PO₄, Cs₂CO₃, or KF are often good starting points.[5]
-
-
Homocoupling: The undesired coupling of two boronic acid molecules can also reduce the yield of the desired product.
-
Solution: Thoroughly degassing the reaction mixture is crucial, as oxygen can promote homocoupling.[1]
-
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with an activated this compound derivative (e.g., 7-bromo or 7-triflyloxy-isoquinolin-7-ylmethanol)?
A5: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and palladium source is paramount.
-
Ligand Choice: As with other cross-coupling reactions involving nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands are generally preferred. Ligands like Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands have shown success in challenging aminations.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be substrate-dependent and may require optimization.
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts such as Pd(OAc)₂ can be effective, but the latter requires in-situ reduction to the active Pd(0) species.
Q6: I am attempting a Sonogashira coupling with an activated this compound derivative. What are some common pitfalls?
A6: Sonogashira couplings can be sensitive to reaction conditions, and the presence of the isoquinoline moiety adds a layer of complexity.
-
Copper Co-catalyst: While the classical Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes be detrimental, leading to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols are often a good alternative to consider.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent as well. The basicity and coordinating ability of the amine can influence the reaction outcome.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Data Summary
The following tables provide hypothetical yield data based on typical optimization studies for coupling reactions with challenging heteroaromatic substrates. These are intended to serve as a guide for experimental design.
Table 1: Hypothetical Yields for Suzuki-Miyaura Coupling of 7-(p-tolyl)isoquinoline from 7-bromoisoquinoline and p-tolylboronic acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 78 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | THF | 80 | 85 |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ | Dioxane | 100 | 92 |
Table 2: Hypothetical Yields for Buchwald-Hartwig Amination of 7-bromo-isoquinoline with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 100 | 88 |
| 3 | RuPhos-Pd-G3 (2) | - | LHMDS | THF | 90 | 95 |
| 4 | Pd(OAc)₂ (2) | Josiphos (2.5) | K₃PO₄ | Toluene | 110 | 65 |
Table 3: Hypothetical Yields for Sonogashira Coupling of 7-iodo-isoquinoline with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 60 | 55 |
| 2 | Pd(OAc)₂ (2) | - | DIPEA | DMF | 80 | 75 |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | Toluene | 90 | 68 |
| 4 | Pd(dba)₂ (1.5) | - | Cs₂CO₃ | Dioxane | 100 | 82 |
Experimental Protocols
The following are generalized, hypothetical protocols for the coupling of derivatized this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of 7-bromo-isoquinolin-7-ylmethanol derivative
This protocol assumes the hydroxymethyl group has been protected, for example, as a TBDMS ether.
-
To an oven-dried Schlenk flask, add the 7-bromo-isoquinolin-7-ylmethanol derivative (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) under a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 7-bromo-isoquinolin-7-ylmethanol derivative
This protocol also assumes a protected hydroxymethyl group.
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.
-
Remove the vial from the glovebox and add the 7-bromo-isoquinolin-7-ylmethanol derivative (1.0 equiv.) and the desired amine (1.2 equiv.) under a flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or dioxane).
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of 7-iodo-isoquinolin-7-ylmethanol derivative
This protocol assumes a protected hydroxymethyl group.
-
To a Schlenk flask, add the 7-iodo-isoquinolin-7-ylmethanol derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the DMF and salts.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting the low reactivity of this compound in coupling reactions.
Caption: A decision-making workflow for troubleshooting low reactivity.
Caption: General synthetic strategy for successful coupling.
Caption: Catalyst inhibition by the isoquinoline nitrogen.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Isoquinolin-7-ylmethanol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing Isoquinolin-7-ylmethanol for in vitro and in vivo biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for a biological assay?
A1: The primary approach for dissolving a novel compound like this compound is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[1] The stock solution is then serially diluted in the aqueous assay buffer or cell culture medium to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low (typically ≤0.5% v/v) to avoid solvent-induced toxicity or artifacts in the assay.[2]
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. The first troubleshooting step is to assess the final concentration of your organic solvent. If it is high, you may need to prepare a more concentrated stock solution to minimize the volume added to the assay.[1] If precipitation persists even at low solvent concentrations, you should explore alternative solubilization strategies.
Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds for biological assays. The most common approaches include:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent to increase the solubility of hydrophobic compounds.[3]
-
Surfactants: Employing detergents that form micelles to encapsulate and solubilize hydrophobic molecules.[3]
-
Cyclodextrins: Using cyclic oligosaccharides that form inclusion complexes with the compound, thereby increasing its aqueous solubility.[4][5][6]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can significantly increase its solubility if it has acidic or basic functional groups.[3]
Q4: How do I choose the best solubilization strategy for this compound?
A4: The selection of a solubilization strategy depends on the physicochemical properties of this compound and the specific requirements of your biological assay. A stepwise approach is recommended. Since this compound has a basic nitrogen atom in its isoquinoline ring, pH adjustment could be a viable option.[7] If that is not sufficient or compatible with your assay, co-solvents, surfactants, and cyclodextrins should be evaluated. It is crucial to test the tolerance of your specific assay system to any new excipient by running appropriate vehicle controls.
Q5: Can I combine different solubilization methods?
A5: Yes, in some cases, a combination of methods can be more effective than a single approach. For instance, a formulation might include a co-solvent and a surfactant.[1] However, with each additional component, the potential for artifacts or toxicity in the biological assay increases. Therefore, thorough validation with vehicle controls is essential.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Final DMSO concentration is too high. | Prepare a more concentrated stock solution to reduce the volume added to the assay medium. Aim for a final DMSO concentration of ≤0.5%.[2] |
| The compound has very low aqueous solubility. | Explore the use of co-solvents, surfactants, or cyclodextrins. | |
| Inconsistent assay results | Incomplete dissolution or precipitation during the assay. | Visually inspect the assay plate for any signs of precipitation. Consider using a different solubilization method or optimizing the current one. |
| Degradation of the compound in the assay medium. | Assess the stability of this compound in your assay buffer at the experimental temperature and duration. | |
| Observed cellular toxicity or assay interference | The solubilizing agent (e.g., DMSO, surfactant) is causing an effect. | Perform a vehicle control experiment by treating the cells or assay with the same concentration of the solubilizing agent without the compound. Determine the maximum tolerable concentration of the excipient.[1] |
| pH adjustment is ineffective | The compound is not ionizable within the pH range compatible with the assay. | The isoquinoline nitrogen is basic, so lowering the pH should increase solubility.[7] If this is not compatible with your assay, consider other methods like co-solvents or cyclodextrins. |
Quantitative Data Summary
The following table summarizes commonly used excipients for improving the solubility of poorly soluble compounds in biological assays. The optimal choice and concentration must be determined empirically for this compound and the specific assay.
| Excipient Class | Examples | Typical Starting Concentration Range in Final Assay Medium | Mechanism of Action | Potential Considerations |
| Co-solvents | Ethanol, Propylene glycol, Polyethylene glycols (PEGs)[1] | 1-10% (v/v) | Reduces the polarity of the aqueous solvent system.[1] | Can cause cellular toxicity at higher concentrations.[8] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15[3] | 0.01-1% (w/v) | Forms micelles that encapsulate the hydrophobic compound.[1] | Can disrupt cell membranes and interfere with certain assays. Non-ionic surfactants are generally preferred.[9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[1] | 1-10% (w/v) | Forms inclusion complexes with the compound.[4][5][6] | Can interact with cellular membranes or other assay components.[1] |
| pH Modifiers | Phosphate buffers, Acetate buffers, HCl, NaOH[1] | pH range compatible with the assay | Increases the ionization of acidic or basic compounds.[1] | Only effective for ionizable compounds and must be within the physiological tolerance of the cells or the optimal range for the assay. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 159.18 g/mol )[10]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.59 mg of this compound and place it in a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a saturated solution of this compound in a 20% (w/v) HP-β-CD solution.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Shaker or rotator
-
0.22 µm syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water or the desired buffer.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, centrifuge the suspension to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The concentration of this compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC. This saturated solution can then be used as a stock for dilution into the assay medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. appchemical.com [appchemical.com]
Technical Support Center: Purification of Crude Isoquinolin-7-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Isoquinolin-7-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities stemming from the synthetic route and handling. These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthesis. For instance, in syntheses involving the reduction of a corresponding carboxylic acid or ester, you might find the starting material as an impurity.[1]
-
Degradation Impurities: Exposure to air, light, or elevated temperatures can lead to the formation of oxidation or degradation products.[1]
-
Residual Solvents: Solvents used during the synthesis or initial work-up (e.g., methanol, toluene, dichloromethane) may be present in the crude product.[1]
-
Elemental Impurities: Traces of metals from catalysts used in the synthesis may also be present.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantifying the purity of the final product and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the molecular weights of impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.[3][4][5]
-
Column Chromatography: This is a powerful technique for separating the desired compound from a complex mixture of impurities, especially when impurities are present in significant quantities or have similar polarities.[6]
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound does not dissolve in the hot recrystallization solvent. What should I do?
A4: This indicates that the chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3][4]
-
Troubleshooting Steps:
-
Increase the amount of solvent: You may not have added enough solvent. Add small portions of the hot solvent until the compound dissolves.
-
Try a different solvent: If the compound remains insoluble even with a large volume of boiling solvent, you need to select a more polar solvent in which this compound has better solubility at elevated temperatures. Consider solvents like ethanol, methanol, or mixtures such as ethanol/water.
-
Q5: No crystals form upon cooling the solution. What is the problem?
A5: This issue can arise from several factors, primarily related to supersaturation and nucleation.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[7]
-
-
Reduce the temperature further: Cool the solution in an ice bath or even a colder bath if necessary.
-
Reduce the volume of the solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q6: The recrystallized product is colored, but the pure compound should be a white solid. How can I remove the color?
A6: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Troubleshooting Steps:
-
After the crude product has dissolved in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a small amount of activated charcoal to the hot solution.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot filtration to remove the charcoal. The colored impurities should be adsorbed onto the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Column Chromatography Issues
Q7: I am not getting good separation of my compound from impurities on the column. What can I do?
A7: Poor separation in column chromatography is often due to an inappropriate mobile phase or issues with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the mobile phase:
-
If your compound is eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate system).
-
If your compound is not moving from the baseline (low Rf value on TLC), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).[8]
-
-
Use a finer mesh silica gel: This can improve the resolution of the separation.
-
Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.
-
Q8: My compound is streaking or tailing on the column. What is the cause and how can I fix it?
A8: Streaking or tailing can be caused by several factors, including compound overloading, strong interactions with the stationary phase, or compound degradation.
-
Troubleshooting Steps:
-
Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation.
-
Add a modifier to the mobile phase: For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Check for compound stability: this compound might be degrading on the silica gel. You can test this by spotting a solution of your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear. If it is degrading, you may need to use a different stationary phase like alumina or a deactivated silica gel.
-
Data Presentation
Table 1: Illustrative Purity and Yield of this compound with Different Purification Methods.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Single Recrystallization | >98% | 70-90% | Effective for removing small amounts of impurities. Yield is dependent on the choice of solvent and the initial purity. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating complex mixtures. Yield can be lower due to the multiple fractions collected. |
| Combined Approach | >99.5% | 50-75% | Column chromatography followed by recrystallization can provide very high purity material. |
Note: The values in this table are illustrative and can vary depending on the nature and quantity of impurities in the crude material, as well as the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (solvent system) that gives a good separation of this compound from its impurities. An ideal Rf value for the product is typically between 0.2 and 0.4. A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[8]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect small fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Preventing oxidation of the methanol group in Isoquinolin-7-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the methanol group in Isoquinolin-7-ylmethanol during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the methanol group on this compound susceptible to oxidation?
A1: The primary alcohol (methanol group) on the isoquinoline ring is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under various reaction conditions. This is a common transformation for primary alcohols, especially when other reagents in the reaction mixture have oxidizing properties.[1][2] Protecting this group is crucial to prevent unwanted side reactions and ensure the desired chemical modification on other parts of the molecule.[3][4]
Q2: What are the most common strategies to prevent the oxidation of the methanol group?
A2: The most effective strategy is to "protect" the alcohol by converting it into a less reactive functional group, known as a protecting group.[3][4] This group is stable to the desired reaction conditions and can be selectively removed later to regenerate the alcohol. Common protecting groups for alcohols include silyl ethers, benzyl ethers, and acetals.[5][6]
Q3: How do I choose the right protecting group for my specific reaction?
A3: The choice of protecting group depends on the overall synthetic route. You need to consider the stability of the protecting group to all subsequent reaction conditions (e.g., pH, temperature, reagents) and the conditions required for its removal. For instance, if your subsequent steps involve strong bases, a silyl ether would be a good choice as they are generally stable to basic conditions but can be removed with fluoride ions.[1][6]
Q4: Can the nitrogen in the isoquinoline ring interfere with the protection reaction?
A4: Yes, the nitrogen atom in the isoquinoline ring is basic and nucleophilic, which can potentially interfere with certain protection methods. For example, under acidic conditions used for some acetal protections, the isoquinoline nitrogen can be protonated. When using alkylating agents for protection, there is a possibility of N-alkylation. Careful selection of reagents and reaction conditions is necessary to avoid these side reactions. Using a non-nucleophilic base during protection can help minimize N-alkylation.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete protection of the alcohol | 1. Insufficient reagent (protecting agent or base).2. Reaction time is too short or temperature is too low.3. Steric hindrance around the alcohol. | 1. Use a slight excess (1.1-1.5 equivalents) of the protecting agent and base.2. Monitor the reaction by Thin Layer Chromatography (TLC) and increase reaction time or temperature if necessary.[8][9]3. For sterically hindered alcohols, consider using a more reactive silylating agent like a silyl triflate.[10] |
| Side reaction: N-alkylation of the isoquinoline nitrogen | The nitrogen atom is acting as a nucleophile and reacting with the protecting group precursor (e.g., TBDMS-Cl, BnBr). | 1. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of a less hindered base like triethylamine.[7]2. Perform the reaction at a lower temperature to favor O-alkylation over N-alkylation. |
| Low yield of the protected product | 1. Decomposition of the starting material or product under the reaction conditions.2. Difficult purification leading to product loss. | 1. Choose a milder protecting group strategy. For example, if acidic conditions are causing degradation, opt for a protection method that works under neutral or basic conditions.2. Ensure proper work-up procedures to remove byproducts and unreacted reagents. Optimize column chromatography conditions for better separation. |
| Difficulty in removing the protecting group (deprotection) | 1. The chosen protecting group is too stable for the deprotection conditions.2. The deprotection reagent is not active enough or is used in insufficient quantity. | 1. Refer to the stability chart below and select a protecting group that can be cleaved under conditions compatible with your molecule.2. Use a fresh bottle of the deprotection reagent (e.g., TBAF solution) and ensure you are using the correct stoichiometry.[9] |
Comparison of Common Alcohol Protecting Groups
The following table summarizes the properties of common protecting groups suitable for the methanol group of this compound.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages & Disadvantages |
| tert-Butyldimethylsilyl (TBDMS) Ether | R-O-TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rtorMild acid (e.g., Acetic Acid/H₂O) | Stable to bases, mild acids, and many oxidizing/reducing agents.[1] Labile to strong acids and fluoride sources. | Advantages: High yielding, stable, and widely used.[9]Disadvantages: Silicon-fluoride affinity requires specific deprotection reagents.[1] |
| Benzyl (Bn) Ether | R-O-Bn | NaH, BnBr, THF, 0 °C to rt | H₂, Pd/C, EtOHorStrong acid (e.g., BCl₃) | Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[11] Cleaved by catalytic hydrogenation.[12][13] | Advantages: Very stable protecting group.Disadvantages: Deprotection via hydrogenation may not be compatible with other functional groups like alkenes or alkynes.[11] |
| Methoxymethyl (MOM) Ether | R-O-MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH) | Stable between pH 4 and 12, and to many oxidizing/reducing agents.[14] Labile to acids.[14] | Advantages: Easy to introduce.Disadvantages: MOM-Cl is a carcinogen, so alternative methods are preferred.[15] Deprotection requires acidic conditions which may not be suitable for all substrates.[7] |
| Acetyl (Ac) Ester | R-O-Ac | Ac₂O, Pyridine, rt | Mild base (e.g., K₂CO₃, MeOH) or mild acid | Stable to neutral and mildly acidic conditions. Labile to bases. | Advantages: Easy to introduce and remove.Disadvantages: Less stable than ether protecting groups, especially to basic conditions. |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes a general procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)[9]
-
Imidazole (2.2 eq)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)[9]
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Add TBDMS-Cl portion-wise to the solution.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9]
-
Extract the aqueous mixture with diethyl ether.[9]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the TBDMS-protected this compound.[9]
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol provides a standard method for the cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected this compound (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)[8][9]
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.[9]
-
Add the TBAF solution dropwise to the stirred solution at room temperature.[8][9]
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[9]
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to yield this compound.
Workflow and Pathway Diagrams
Caption: Decision workflow for selecting a suitable protecting group.
Caption: TBDMS protection and deprotection pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. adichemistry.com [adichemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Isoquinolin-7-ylmethanol Synthesis
Welcome to the technical support center for the synthesis of Isoquinolin-7-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the catalytic synthesis of this important isoquinoline derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis of this compound, primarily focusing on the reduction of isoquinoline-7-carboxylic acid or its ester derivatives.
Q1: What is the most common synthetic route to this compound?
The most prevalent and practical laboratory-scale synthesis of this compound involves a two-step process:
-
Esterification: Conversion of isoquinoline-7-carboxylic acid to its corresponding methyl or ethyl ester. This is a standard procedure often carried out using methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by the alcohol.
-
Reduction: The crucial step where the ester is reduced to the primary alcohol, this compound. The choice of reducing agent (catalyst) is critical for the success of this step.
Q2: My reduction of isoquinoline-7-carboxylic acid with LiAlH₄ is giving a low yield. What are the possible reasons?
Low yields with Lithium Aluminum Hydride (LiAlH₄) reduction can be attributed to several factors:
-
Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. Ensure you are using a fresh, dry batch of the reagent.
-
Reaction Quenching: Incomplete or improper quenching of the reaction can lead to the formation of complex aluminum salts that may trap the product, making isolation difficult. A careful, stepwise quenching procedure (e.g., sequential addition of water and then a base like NaOH) is recommended.
-
Side Reactions: The isoquinoline nitrogen is basic and can interact with the Lewis acidic aluminum species, potentially leading to side products or complicating the workup.
-
Incomplete Reaction: The reaction may require prolonged stirring or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce isoquinoline-7-carboxylic acid directly?
No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce a carboxylic acid directly to an alcohol.[1][2][3] The carboxylate anion formed by the deprotonation of the carboxylic acid by the basic NaBH₄ is resonance-stabilized and thus less electrophilic.[1]
However, you can use NaBH₄ to reduce the methyl or ethyl ester of isoquinoline-7-carboxylic acid.[4][5] This two-step approach (esterification followed by NaBH₄ reduction) is often a safer and more scalable alternative to using LiAlH₄.
Q4: I am observing over-reduction of the isoquinoline ring system. How can I prevent this?
Over-reduction of the aromatic isoquinoline core can be a problem with powerful reducing agents. To minimize this:
-
Choice of Reagent: Use a milder reducing agent if possible. For example, if starting from the ester, NaBH₄ is less likely to reduce the aromatic ring compared to LiAlH₄.
-
Reaction Conditions: Maintain a low reaction temperature. Reductions are often carried out at 0 °C or even lower to improve selectivity.
-
Stoichiometry: Use a carefully controlled amount of the reducing agent. An excess of the hydride source increases the likelihood of side reactions.
Q5: What is a suitable solvent for the reduction of methyl isoquinoline-7-carboxylate with NaBH₄?
A mixed solvent system of Tetrahydrofuran (THF) and methanol is often effective for the reduction of aromatic esters with NaBH₄.[5] THF serves as the primary solvent for the substrate, while methanol acts as a proton source to facilitate the reduction.
Q6: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a common choice for eluting the product. The polarity of the solvent system can be adjusted based on the TLC analysis of the crude product. Recrystallization from a suitable solvent can also be employed for further purification if the product is a solid.
Catalyst Selection and Performance
The choice of reducing agent is paramount for the successful synthesis of this compound from its carboxylic acid or ester precursor. The following table summarizes the performance of common reducing agents for this transformation.
| Precursor | Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Isoquinoline-7-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 to rt | 2 - 6 | 70 - 85 | Requires strictly anhydrous conditions and careful workup.[1][2][6] |
| Isoquinoline-7-carboxylic acid | Borane (BH₃·THF) | THF | 0 to rt | 2 - 4 | 75 - 90 | Good alternative to LiAlH₄, often with cleaner reactions.[1][7] |
| Methyl isoquinoline-7-carboxylate | Sodium Borohydride (NaBH₄) | THF/Methanol | 0 to rt | 2 - 5 | 70 - 92 | A safer and often preferred method for larger scale synthesis.[4][5] |
| Methyl isoquinoline-7-carboxylate | Lithium Borohydride (LiBH₄) | THF | 0 to rt | 1 - 3 | 80 - 95 | More reactive than NaBH₄ and can be used for more sterically hindered esters.[3] |
Experimental Protocols
Protocol 1: Reduction of Methyl Isoquinoline-7-carboxylate using Sodium Borohydride
Materials:
-
Methyl isoquinoline-7-carboxylate
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
2N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a solution of methyl isoquinoline-7-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 4:1 v/v), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 - 4.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 2N HCl until the effervescence ceases.
-
Adjust the pH of the solution to ~8 with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Reduction of Isoquinoline-7-carboxylic Acid using Lithium Aluminum Hydride
Materials:
-
Isoquinoline-7-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isoquinoline-7-carboxylic acid (1.0 eq) in anhydrous THF.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated if necessary, but this may increase the risk of side reactions. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key decision-making processes and experimental workflows for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield in reduction.
References
Validation & Comparative
Confirming the Structure of Synthesized Isoquinolin-7-ylmethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of isoquinolin-7-ylmethanol, a key intermediate in the synthesis of various biologically active molecules. By leveraging common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—this document outlines the expected experimental data for this compound and compares it with that of structurally related analogs, isoquinolin-6-ylmethanol and 7-methylisoquinoline.
Data Presentation: Comparative Spectral Data
The following tables summarize the expected and experimental spectral data for this compound and its analogs. This comparative approach facilitates the identification of key structural features and aids in the unambiguous confirmation of the synthesized product.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 | ~9.2 | s | - |
| H-3 | ~8.5 | d | ~5.5 | |
| H-4 | ~7.8 | d | ~5.5 | |
| H-5 | ~8.0 | d | ~8.5 | |
| H-6 | ~7.7 | dd | ~8.5, ~1.5 | |
| H-8 | ~7.9 | s | - | |
| -CH₂- | ~4.8 | s | - | |
| -OH | Variable | br s | - | |
| Isoquinolin-6-ylmethanol | H-1 | ~9.2 | s | - |
| H-3 | ~8.5 | d | ~5.8 | |
| H-4 | ~7.7 | d | ~5.8 | |
| H-5 | ~8.1 | d | ~8.6 | |
| H-7 | ~7.6 | dd | ~8.6, ~1.8 | |
| H-8 | ~7.9 | d | ~1.8 | |
| -CH₂- | ~4.8 | s | - | |
| -OH | Variable | br s | - | |
| 7-Methylisoquinoline | H-1 | 9.22 | s | - |
| H-3 | 8.49 | d | 5.8 | |
| H-4 | 7.62 | d | 5.8 | |
| H-5 | 7.95 | d | 8.4 | |
| H-6 | 7.49 | dd | 8.4, 1.6 | |
| H-8 | 7.74 | s | - | |
| -CH₃ | 2.54 | s | - |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1 | ~152 |
| C-3 | ~143 | |
| C-4 | ~121 | |
| C-4a | ~135 | |
| C-5 | ~128 | |
| C-6 | ~127 | |
| C-7 | ~140 | |
| C-8 | ~120 | |
| C-8a | ~129 | |
| -CH₂- | ~65 | |
| Isoquinolin-6-ylmethanol | C-1 | ~152 |
| C-3 | ~143 | |
| C-4 | ~120 | |
| C-4a | ~136 | |
| C-5 | ~129 | |
| C-6 | ~139 | |
| C-7 | ~126 | |
| C-8 | ~122 | |
| C-8a | ~129 | |
| -CH₂- | ~65 | |
| 7-Methylisoquinoline | C-1 | 152.1 |
| C-3 | 143.0 | |
| C-4 | 120.1 | |
| C-4a | 135.5 | |
| C-5 | 128.2 | |
| C-6 | 127.0 | |
| C-7 | 138.8 | |
| C-8 | 120.5 | |
| C-8a | 128.9 | |
| -CH₃ | 21.8 |
Table 3: Comparative Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 159.0684 [M]⁺ | 158 [M-H]⁺, 142 [M-OH]⁺, 130 [M-CH₂O]⁺, 103 [M-C₂H₂O-HCN]⁺ |
| Isoquinolin-6-ylmethanol | 159.0684 [M]⁺ | 158 [M-H]⁺, 142 [M-OH]⁺, 130 [M-CH₂O]⁺, 103 [M-C₂H₂O-HCN]⁺ |
| 7-Methylisoquinoline | 143.0735 [M]⁺ | 142 [M-H]⁺, 115 [M-HCN]⁺ |
Table 4: Comparative FTIR Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Absorption Band (cm⁻¹) |
| This compound | O-H stretch (alcohol) | ~3300-3500 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (alkane) | ~2850-2960 | |
| C=N, C=C stretch (aromatic) | ~1500-1600 | |
| C-O stretch (primary alcohol) | ~1050 | |
| Isoquinolin-6-ylmethanol | O-H stretch (alcohol) | ~3300-3500 (broad) |
| C-H stretch (aromatic) | ~3000-3100 | |
| C-H stretch (alkane) | ~2850-2960 | |
| C=N, C=C stretch (aromatic) | ~1500-1600 | |
| C-O stretch (primary alcohol) | ~1050 | |
| 7-Methylisoquinoline | C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (alkane) | ~2850-2960 | |
| C=N, C=C stretch (aromatic) | ~1500-1600 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of this compound (C₁₀H₉NO). Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and place the solution in an appropriate IR cell.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the alcohol, the C-O stretch, and the aromatic C-H and C=C/C=N stretches.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
Caption: Workflow for the structural confirmation of synthesized this compound.
A Comparative Guide to the Biological Activity of Isoquinolin-7-ylmethanol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Simple monosubstituted isoquinolines, such as the isomeric isoquinolinemethanols, represent fundamental building blocks in drug discovery. The position of a single functional group, in this case, a hydroxymethyl (-CH2OH) group, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
The Isoquinoline Scaffold: A Hub of Biological Activity
Isoquinoline and its derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent cytotoxicity against various cancer cell lines.[4][5][6]
-
Antimicrobial Activity: The isoquinoline nucleus is a key feature in several compounds with antibacterial and antifungal properties.[7][8][9]
-
Antiviral Activity: Certain isoquinoline derivatives have shown promise as antiviral agents.[10][11]
-
Enzyme Inhibition: The scaffold is present in molecules that inhibit various enzymes, playing roles in different signaling pathways.[1]
The biological activity of a substituted isoquinoline is highly dependent on the nature and position of its substituents.[12] The electronic and steric effects of a substituent can alter the molecule's ability to bind to receptors, enzymes, or nucleic acids.
Inferred Structure-Activity Relationships of Isoquinolinemethanol Isomers
While specific quantitative data for a side-by-side comparison of isoquinolinemethanol isomers is lacking, we can extrapolate from general SAR principles for substituted isoquinolines. The position of the electron-donating and hydrogen-bonding capable methanol group is expected to be a critical determinant of biological activity.
Table 1: Postulated Biological Activity Profile of Isoquinolinemethanol Isomers
| Compound | Position of -CH2OH | Potential Biological Activities (Inferred) | Notes on Structure-Activity Relationship (Hypothetical) |
| Isoquinolin-1-ylmethanol | 1 | Anticancer, Antimicrobial | Substitution at the C1 position is common in many bioactive isoquinoline alkaloids. This position is electronically distinct due to its proximity to the nitrogen atom, which could influence interactions with biological targets. |
| Isoquinolin-3-ylmethanol | 3 | Anticancer, Antimicrobial | The C3 position is also electronically influenced by the ring nitrogen. Substituents at this position have been shown to be important for the activity of some isoquinoline derivatives. |
| Isoquinolin-4-ylmethanol | 4 | Anticancer, Antimicrobial | The C4 position is less electronically perturbed by the nitrogen atom compared to C1 and C3. The steric bulk of the methanol group at this position could influence planarity and intercalation with DNA. |
| Isoquinolin-5-ylmethanol | 5 | Anticancer, Antimicrobial | Substituents on the benzene ring (positions 5, 6, 7, and 8) modulate the electronic properties of the entire molecule and can be critical for receptor binding and cellular uptake. |
| Isoquinolin-6-ylmethanol | 6 | Anticancer, Antimicrobial | The position of substituents on the benzene moiety can significantly affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound. |
| Isoquinolin-7-ylmethanol | 7 | Anticancer, Antimicrobial | This isomer's activity would be influenced by the electronic effects of the substituent on the benzene portion of the scaffold, potentially affecting interactions with enzymes or receptors. |
| Isoquinolin-8-ylmethanol | 8 | Anticancer, Antimicrobial | The C8 position is adjacent to the ring fusion and the nitrogen atom, making it a sterically and electronically unique position that could lead to distinct biological profiles. |
Disclaimer: The potential activities listed are based on general structure-activity relationships of substituted isoquinolines and are not derived from direct experimental comparison of the methanol isomers.
Experimental Protocols for Biological Evaluation
To elucidate the actual biological activities of this compound and its isomers, rigorous experimental evaluation is necessary. Below are standard protocols for assessing anticancer and antimicrobial activities.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinolinemethanol isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the isoquinolinemethanol isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for representing complex biological processes and experimental designs.
Caption: Experimental workflow for comparative biological evaluation.
Many bioactive isoquinoline derivatives exert their effects by modulating key cellular signaling pathways. One such pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
While direct experimental data for a comprehensive comparison of the biological activities of this compound and its positional isomers is currently limited, the rich history of the isoquinoline scaffold in medicinal chemistry suggests that these simple derivatives are valuable subjects for further investigation. The position of the methanol group is anticipated to significantly influence their biological profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these isomers and potentially uncover novel bioactive compounds for drug development. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this fundamental class of molecules.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Efficacy of 7-Substituted Isoquinoline Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent anticancer properties. Strategic substitutions on the isoquinoline ring can significantly modulate their pharmacological profiles. This guide provides a comparative overview of the anticancer efficacy of 7-substituted isoquinoline derivatives, a class of compounds that has garnered interest in the pursuit of novel oncology therapeutics. Due to the limited availability of specific comparative data on Isoquinolin-7-ylmethanol derivatives, this guide will focus on a broader range of derivatives with substitutions at the 7-position to provide insights into the structure-activity relationships that govern their anticancer potential.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of 7-substituted isoquinoline and quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for various derivatives, offering a basis for comparing their anticancer efficacy.
Table 1: Cytotoxic Activity of 7-Substituted Quinoline Derivatives
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 10g | 4-Fluorobenzyloxy | Multiple Human Tumor Cell Lines | < 1.0 | [1] |
| 7 | Varies | HepG-2 (Liver) | 2.71 | |
| 7 | Varies | A549 (Lung) | 7.47 | |
| 7 | Varies | MCF-7 (Breast) | 6.55 |
Table 2: Cytotoxic Activity of Isoquinolinequinone Derivatives
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | Varies | MDA-MB-231 (Breast) | 5.12 | [2] |
| 1g | Varies | HCT-116 (Colon) | 7.24 | [2] |
| 1g | Varies | BGC-823 (Gastric) | 9.57 | [2] |
| 1g | Varies | A-549 (Lung) | 7.50 | [2] |
| 1g | Varies | HepG2 (Liver) | 6.12 | [2] |
Table 3: Cytotoxic Activity of 3-Aminoisoquinolin-1(2H)-one Derivatives
| Compound ID | 3-Substituent | Cancer Cell Line | Growth Percentage (GP) at 10⁻⁵ M | Reference |
| 10 | 1,3-Dimethyl-1H-pyrazol-5-ylamino | Multiple | 59.51% (mean) | [3] |
| 11 | 1,3,5-Trimethyl-1H-pyrazol-4-ylamino | Multiple | 61.68% (mean) | [3] |
| 12 | 1,3-Thiazol-2-ylamino | Multiple | 49.57% (mean) | [3] |
Experimental Protocols
The evaluation of the anticancer potential of novel isoquinoline derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[4]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the isoquinoline derivatives.
-
Cell Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following compound treatment.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and stain with PI.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Design and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.
Concluding Remarks
The available data, while not specific to a homologous series of this compound derivatives, suggests that substitutions at the 7-position of the isoquinoline and quinoline scaffolds can significantly influence their anticancer activity. The nature of the substituent, including its size, electronic properties, and ability to interact with specific biological targets, plays a crucial role in determining the cytotoxic potency. Further research focusing on the systematic synthesis and evaluation of this compound derivatives is warranted to fully elucidate their potential as a novel class of anticancer agents and to establish a clear structure-activity relationship. The experimental protocols and proposed mechanisms of action outlined in this guide provide a solid framework for such future investigations.
References
- 1. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Isoquinolin-7-ylmethanol Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Isoquinolin-7-ylmethanol, a key intermediate in pharmaceutical synthesis.[1][2][3] The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring the reliability, accuracy, and consistency of results.[4][5] This document outlines the validation parameters for a primary High-Performance Liquid Chromatography (HPLC) method and compares it with a potential alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing researchers, scientists, and drug development professionals with the necessary framework to assess and implement robust analytical techniques.
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8] Below is a summary of the expected performance for two common analytical techniques for the quantification of this compound.
| Validation Parameter | Method 1: HPLC-UV | Alternative Method 2: UPLC-MS | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.999[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | 98.0% - 102.0% for drug product[9] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.8% | RSD ≤ 2%[8][9] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | RSD ≤ 2%[8][9] |
| Limit of Detection (LOD) | ~1.5 ng/mL[9] | ~0.1 ng/mL | Reportable |
| Limit of Quantification (LOQ) | ~4.5 ng/mL[9] | ~0.5 ng/mL | Reportable |
| Specificity/Selectivity | Demonstrated | High | Method is selective for the analyte[7] |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | RSD ≤ 2%[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method outlines a standard approach for the quantification of this compound using HPLC with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Validation Experiments:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing blank samples, placebo, and spiked samples.
-
Linearity: A minimum of five concentrations of this compound reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by the recovery of known amounts of analyte spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[10]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same concentration on the same day and by the same analyst.[4]
-
Intermediate Precision: Evaluated by analyzing the same sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[7]
Visualizing the Workflow
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for the validation of an analytical method.
Caption: Example signaling pathway involving an isoquinoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 6. analytical method validation and validation of hplc | PPT [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Comparative study of the antibacterial spectrum of Isoquinolin-7-ylmethanol derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with a broad range of biological activities, including potent antibacterial effects. This guide provides a comparative study of the antibacterial spectrum of various isoquinoline derivatives, supported by experimental data, to aid in the advancement of new therapeutic strategies. While this guide encompasses a variety of isoquinoline scaffolds, it aims to provide a valuable comparative framework for researchers interested in this class of compounds, including the less-studied Isoquinolin-7-ylmethanol derivatives.
Data Presentation: Antibacterial Activity of Isoquinoline Derivatives
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative isoquinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Tricyclic Isoquinoline Derivatives against Gram-Positive Pathogens
| Compound | Staphylococcus aureus (μg/mL) | Streptococcus pneumoniae (μg/mL) | Enterococcus faecium (μg/mL) |
| 8d | 16[1][2] | - | 128[1][2] |
| 8f | 32[1][2] | 32[1][2] | 64[1][2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Alkynyl Isoquinoline Derivatives against Various Bacterial Strains
| Compound | S. aureus (μg/mL) | MRSA (μg/mL) | E. faecalis (μg/mL) | VRE (μg/mL) | S. epidermidis (μg/mL) | L. monocytogenes (μg/mL) | S. pneumoniae (μg/mL) | C. difficile (μg/mL) | E. faecium (μg/mL) |
| HSN584 | - | 4 | 8 | 8 | 4 | 4 | 4 | 16 | 4 |
| HSN739 | - | 8 | 16 | 16 | 8 | 8 | 8 | 16 | 8 |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). Data for HSN584 and HSN739 are presented as a range in the source; the lower value of the range is used here.[3]
Experimental Protocols
The determination of the antibacterial spectrum of isoquinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Test Compounds: Stock solutions of the isoquinoline derivatives are prepared in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
A two-fold serial dilution of the isoquinoline derivatives is performed in the 96-well plate using CAMHB to obtain a range of concentrations.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
-
The plates are incubated at 35-37°C for 16-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential Mechanisms of Antibacterial Action of Isoquinoline Derivatives
The antibacterial mechanisms of isoquinoline derivatives are diverse and can involve multiple cellular targets. Some proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of nucleic acid synthesis.[3]
Caption: Proposed Antibacterial Mechanisms of Isoquinoline Derivatives.
Conclusion
The studies reviewed in this guide demonstrate that isoquinoline derivatives represent a versatile scaffold for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The tricyclic and alkynyl isoquinoline derivatives, for instance, have shown promising activity against clinically significant bacteria, including drug-resistant strains. Further research, including the exploration of structure-activity relationships for specific subclasses like this compound derivatives and detailed mechanistic studies, is crucial for optimizing the therapeutic potential of this important class of compounds. The provided protocols and workflows offer a standardized approach for the continued investigation and comparison of new isoquinoline-based antibacterial candidates.
References
- 1. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of Isoquinoline Derivatives Across Diverse Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activity of a compound class across various cellular contexts is paramount. This guide provides a comparative analysis of the biological effects of representative isoquinoline derivatives, a class of compounds noted for their therapeutic potential, particularly in oncology. Due to the limited availability of specific data for Isoquinolin-7-ylmethanol, this report focuses on structurally related and well-studied isoquinoline compounds to offer valuable insights into their mechanisms of action and cytotoxic profiles in different cancer cell lines.
The isoquinoline scaffold is a key structural motif in a multitude of natural and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These compounds exert their effects through diverse mechanisms, often involving the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and modulating critical cellular signaling pathways.[3] This guide synthesizes available data to present a clear comparison of these activities, offering a foundation for further investigation and drug discovery efforts.
Comparative Cytotoxicity of Isoquinoline Derivatives
The cytotoxic potential of various isoquinoline derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting cellular growth, serves as a key metric for comparison. The following table summarizes the IC50 values for several representative isoquinoline compounds, highlighting their differential activity based on both the compound's structure and the cancer cell line's origin.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Berberine | G361 | Melanoma | 21.25 | [4][5] |
| Berberine | A375 | Melanoma | 52.73 | [4][5] |
| Palmatine | G361 | Melanoma | ~120 | [4][5] |
| Palmatine | SK-MEL-3 | Melanoma | ~88 | [4][5] |
| Sanguinarine | FaDu | Squamous Cell Carcinoma | 0.11 - 0.54 (µg/mL) | [6] |
| Chelerythrine | FaDu | Squamous Cell Carcinoma | 0.14 - 0.46 (µg/mL) | [6] |
| Compound 12e (Quinoline-Chalcone) | MGC-803 | Gastric Cancer | 1.38 | [7] |
| Compound 12e (Quinoline-Chalcone) | HCT-116 | Colorectal Carcinoma | 5.34 | [7] |
| Compound 12e (Quinoline-Chalcone) | MCF-7 | Breast Cancer | 5.21 | [7] |
| Compound 91b1 (Quinoline Derivative) | A549 | Lung Cancer | 15.38 (µg/mL) | [8] |
| Compound 91b1 (Quinoline Derivative) | AGS | Gastric Cancer | 4.28 (µg/mL) | [8] |
| Compound 91b1 (Quinoline Derivative) | KYSE450 | Esophageal Cancer | 1.83 (µg/mL) | [8] |
Mechanisms of Action: A Look into Cellular Signaling
Isoquinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation and survival.[3] A common mechanism is the induction of apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[9] This often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of the Bcl-2 family of proteins, which control mitochondrial membrane permeability.
Furthermore, many isoquinoline compounds have been shown to induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[10] This can occur at different phases of the cell cycle, such as the G2/M phase, and is often associated with the modulation of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs).[7]
Caption: A generalized workflow for determining the cytotoxic effects of isoquinoline derivatives on cancer cell lines.
Caption: A diagram illustrating the induction of apoptosis and cell cycle arrest by isoquinoline derivatives through modulation of key signaling pathways.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of isoquinoline derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of an isoquinoline derivative on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Isoquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the isoquinoline derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[3][11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoquinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the isoquinoline derivative at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Isoquinoline derivative
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the isoquinoline derivative for the desired time.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing RNase A and Propidium Iodide.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be used to determine the percentage of cells in each phase of the cell cycle.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Vitro vs. In-Vivo Efficacy of Isoquinolin-7-ylmethanol-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of isoquinolin-7-ylmethanol-based compounds and their derivatives, a promising class of molecules in cancer research. By presenting supporting experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and guide future drug development efforts.
Data Presentation: A Comparative Analysis
The transition from promising in-vitro activity to successful in-vivo efficacy is a critical hurdle in drug development. Below, we summarize the performance of a representative isoquinoline derivative, a quinoline-chalcone compound, and a hypothetical this compound-based compound to illustrate this comparison.
Table 1: In-Vitro Cytotoxicity Data (IC50, µM) of a Quinoline-Chalcone Derivative (Compound 12e)
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 1.38[1] |
| HCT-116 | Colon Cancer | 5.34[1] |
| MCF-7 | Breast Cancer | 5.21[1] |
Table 2: Representative In-Vivo Tumor Growth Inhibition of an this compound-Based Compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| Compound X | 25 | 825 ± 150 | 45 |
| Compound X | 50 | 450 ± 100 | 70 |
| Positive Control | 10 | 300 ± 80 | 80 |
Signaling Pathway Inhibition
This compound-based compounds and their derivatives frequently exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A common target for this class of compounds is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.
PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation of scientific findings. The following sections outline the methodologies for the key assays cited in this guide.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
In-Vivo Xenograft Model
This model is a widely used preclinical method to evaluate the efficacy of anticancer agents in a living organism.
-
Cell Culture and Preparation: Human cancer cells are cultured in appropriate media until they reach a sufficient number for implantation. The cells are then harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable, their growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. At the end of the study, the tumors are excised and weighed.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the experiment to assess the toxicity of the compound.
References
Benchmarking the Purity of Isoquinolin-7-ylmethanol from Different Suppliers: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive framework for benchmarking the purity of Isoquinolin-7-ylmethanol, a key building block in medicinal chemistry, from various commercial suppliers. We present detailed experimental protocols and comparative data to aid in the selection of the most suitable material for your research needs.
This compound (CAS No. 158654-76-3) is a heterocyclic compound integral to the synthesis of a wide range of biologically active molecules.[1][2][3] Impurities, which can arise from the synthetic route, degradation, or storage, can lead to misleading biological data, side reactions, and challenges in downstream applications.[4][5] Therefore, a thorough analytical assessment of purity is paramount.
Comparative Purity Analysis
To illustrate a typical supplier comparison, samples of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) were subjected to a battery of analytical tests. The quantitative results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (Area %) | 99.85% | 98.90% | 99.52% | HPLC-UV |
| Highest Individual Impurity | 0.08% | 0.45% (Impurity X) | 0.21% | HPLC-UV |
| Total Impurities | 0.15% | 1.10% | 0.48% | HPLC-UV |
| Residual Solvents | < 50 ppm (Toluene) | 250 ppm (DCM) | < 50 ppm (Toluene) | GC-MS |
| Water Content (KF) | 0.05% | 0.25% | 0.10% | Karl Fischer Titration |
| Elemental Impurities | < 10 ppm (Palladium) | < 10 ppm (Palladium) | < 10 ppm (Palladium) | ICP-MS |
| Structural Confirmation | Conforms | Conforms | Conforms | ¹H NMR, ¹³C NMR, MS |
Note: This data is for illustrative purposes only and does not represent actual supplier data.
Experimental Workflow and Methodologies
A systematic approach is essential for the comprehensive evaluation of chemical purity. The general workflow for this comparative analysis is depicted below.
Figure 1: Experimental workflow for purity benchmarking.
Potential Impurities in this compound
Impurities can be process-related or arise from degradation.[4] Common synthetic routes to the isoquinoline core include the Bischler-Napieralski and Pictet-Spengler reactions, which can introduce specific impurities if not driven to completion or if side reactions occur.[6]
Figure 2: Potential impurity formation pathways.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound by separating it from any non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method identifies and quantifies volatile organic compounds that may be present from the manufacturing process.[7]
-
Instrumentation: Headspace GC system coupled with a Mass Spectrometer.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.
-
Quantification: Identification is based on the retention time and mass spectrum compared to known standards. Quantification is performed using an external standard calibration curve for common solvents (e.g., Toluene, Dichloromethane, Acetonitrile).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the compound and can provide information on certain impurities if they are present at sufficient levels.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values to confirm that they are consistent with the structure of this compound. The absence of significant unassigned signals provides an indication of high purity.
Conclusion and Recommendations
The selection of a supplier for this compound should be guided by the specific requirements of the intended application.
-
For high-stakes applications such as late-stage drug development or quantitative biological assays, a supplier providing material with the highest purity (e.g., Supplier A) is recommended, even at a potential premium. The low levels of total and individual impurities minimize the risk of unforeseen side reactions or biological effects.
-
For early-stage research or process development, a slightly lower purity (e.g., Supplier C) may be acceptable, offering a balance between quality and cost. However, it is crucial to identify the major impurities to ensure they will not interfere with the planned chemistry.
-
Material with higher levels of impurities and residual solvents (e.g., Supplier B) should be used with caution. It may be suitable for initial, non-critical experiments, but the impurities present a significant risk of interfering with subsequent steps or biological testing.
It is strongly recommended that researchers perform their own in-house quality control on critical starting materials, even when a certificate of analysis is provided by the supplier. This due diligence ensures the reliability and reproducibility of your research.
References
- 1. 158654-76-3 | this compound - Capot Chemical [capotchem.com]
- 2. This compound,(CAS# 158654-76-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | 158654-76-3 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Docking Analysis of Isoquinolin-7-ylmethanol and Related Derivatives Against Oncological Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on isoquinolin-7-ylmethanol and its related isoquinoline derivatives, focusing on their interactions with key protein targets implicated in cancer. Due to the limited availability of specific, direct comparative studies on a series of this compound derivatives, this document synthesizes findings from various studies on structurally related isoquinoline compounds to offer insights into their potential as therapeutic agents. The data presented herein, including docking scores and inhibitory concentrations, serves as a valuable reference for computational chemists and drug discovery scientists.
Quantitative Docking Data Summary
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with their protein targets.[1] The following table summarizes the docking scores and experimental inhibitory activities of various isoquinoline derivatives against several cancer-related protein targets. A lower docking score generally indicates a higher predicted binding affinity.[1]
| Derivative Class | Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 / Activity | Reference |
| Isoquinoline | Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Strong Affinity | Not Specified | [1] |
| Isoquinoline | Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Not Specified | Strong Affinity | Not Specified | [1] |
| Isoquinoline | Chalcone incorporating Thiadiazolyl Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | Not Specified | Moderate Affinity | Not Specified | [1] |
| Isoquinoline-tethered Quinazoline | Derivative 14f | HER2 Kinase | Not Specified | Not Specified | Potent Inhibition | [2] |
| 5,7-Disubstituted Isoquinoline | Compound 37 | Protein Kinase C ζ (PKCζ) | Not Specified | Not Specified | Highly Potent and Orally Available | [3] |
| 7-Aminoisoquinoline-5,8-quinone | Various Derivatives | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Not Specified | Not Specified | Significant Cytotoxic Activity | [4] |
| Isoquinoline | Compound 43b | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not Specified | Not Specified | IC50: 0.31 μM | [5] |
| Isoquinoline | Compound 43b | Tryptophan 2,3-dioxygenase (TDO) | Not Specified | Not Specified | IC50: 0.08 μM | [5] |
Detailed Experimental Protocols
The following section outlines a representative protocol for molecular docking studies, synthesized from methodologies reported in the evaluation of isoquinoline and related heterocyclic compounds.[1]
In Silico Molecular Docking Protocol
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared for docking using software such as AutoDock Tools or Schrödinger Maestro. This process typically involves:
2. Ligand Preparation:
-
2D Structure Drawing: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D conformations. The geometry of the ligands is then optimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.
-
Docking Algorithm: A docking program such as AutoDock Vina, GOLD, or Glide is used to flexibly dock the prepared ligands into the defined grid box of the rigid protein.[6] The program explores various conformations and orientations of the ligand within the active site.
-
Scoring Function: The docking program employs a scoring function to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[1]
4. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity. More negative scores generally suggest stronger binding.[1]
-
Interaction Analysis: The best-ranked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a representative signaling pathway targeted by kinase inhibitors and a general workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
